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  • Product: 2,4-Quinazolinediamine, 5-ethoxy-
  • CAS: 119584-81-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 5-Ethoxyquinazoline-2,4-diamine

Executive Summary In the landscape of modern medicinal chemistry, the quinazoline scaffold represents a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors, antiviral agents, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinazoline scaffold represents a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors, antiviral agents, and antifolates. Specifically, 5-ethoxyquinazoline-2,4-diamine (CAS: 119584-81-5) has emerged as a critical intermediate and active moiety in targeted drug discovery[1]. By combining the rigid, electron-deficient 1,3-diazanaphthalene core with a hydrogen-bond-donating 2,4-diamino system and a lipophilic 5-ethoxy substituent, this molecule is finely tuned for high-affinity interactions within enzymatic active sites.

This whitepaper provides a comprehensive analysis of 5-ethoxyquinazoline-2,4-diamine, detailing its physicochemical profile, mechanistic applications in dihydrofolate reductase (DHFR) and viral inhibition, and a field-proven, self-validating synthetic methodology for its preparation[2][3].

Chemical Identity and Structural Analysis

The molecular architecture of 5-ethoxyquinazoline-2,4-diamine (C10H12N4O) is defined by three distinct functional zones, each contributing to its pharmacodynamic profile:

  • The Quinazoline Core : A planar, aromatic bicyclic system that provides structural rigidity and facilitates π-π stacking interactions with aromatic amino acid residues in target proteins[4].

  • 2,4-Diamino Substituents : These primary amines act as potent hydrogen bond donors. In biological systems, they are essential for anchoring the molecule to conserved acidic residues (such as Aspartate or Glutamate) within enzymatic binding pockets[3].

  • 5-Ethoxy Group : The regioselective placement of an ethoxy ether at the 5-position introduces a localized lipophilic bulk. This group projects into adjacent hydrophobic sub-pockets, enhancing binding affinity and selectivity while modulating the overall topological polar surface area (TPSA) of the molecule.

G Core Quinazoline Scaffold (Aromatic Core) Diamino 2,4-Diamino Groups (Positions 2 & 4) Core->Diamino Functionalization Ethoxy 5-Ethoxy Group (Position 5) Core->Ethoxy Functionalization Target Target Enzyme (e.g., DHFR) Diamino->Target Key Hydrogen Bonds (Asp/Glu residues) Ethoxy->Target Hydrophobic Pocket Interaction

Fig 1: Structural functionalization and target interaction of 5-ethoxyquinazoline-2,4-diamine.

Physical and Chemical Properties

Understanding the physicochemical properties of 5-ethoxyquinazoline-2,4-diamine is crucial for both synthetic handling and pharmacokinetic modeling. The molecule exhibits a balanced lipophilicity-to-polarity ratio, making it highly compliant with Lipinski’s Rule of Five for oral bioavailability.

Below is a consolidated dataset of its structural and mass spectrometry properties, critical for LC-MS/MS method development and analytical validation[5].

Table 1: Physicochemical and Mass Spectrometry Profile

ParameterValueMethod / Source
Molecular Formula C10H12N4OTheoretical
Monoisotopic Mass 204.1011 DaCalculated[5]
SMILES String CCOC1=CC=CC2=C1C(=NC(=N2)N)NStructural[5]
[M+H]+ Adduct (m/z) 205.10838MS Prediction[5]
[M+Na]+ Adduct (m/z) 227.09032MS Prediction[5]
[M-H]- Adduct (m/z) 203.09382MS Prediction[5]
Collision Cross Section (CCS) 143.9 Ų ([M+H]+)CCSbase Prediction[5]

Mechanisms of Action and Biological Applications

Inhibition of Dihydrofolate Reductase (DHFR)

Folate metabolism is a fundamental biochemical pathway required for the biosynthesis of nucleic acids and cell replication[3]. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate (THF). 2,4-Diaminoquinazolines are classic, potent competitive inhibitors of DHFR.

  • Causality of Binding : The 2,4-diamino pyrimidine ring of the quinazoline mimics the pteridine ring of endogenous folates. The robust hydrogen-bonding network formed by the 2,4-diamino groups effectively locks the inhibitor into the active site, preventing substrate binding[3]. Quantitative Structure-Activity Relationship (QSAR) studies indicate that the 5-ethoxy substitution optimally fills a steric void in the human DHFR enzyme, increasing the inhibitory constant ( Ki​ ) compared to unsubstituted variants[3][6].

DHFR_Pathway Folate Dihydrofolate DHFR DHFR Enzyme Folate->DHFR Substrate THF Tetrahydrofolate DHFR->THF Reduction DNA DNA Biosynthesis THF->DNA 1-C Transfer Inhibitor 5-Ethoxyquinazoline- 2,4-diamine Inhibitor->DHFR Competitive Inhibition

Fig 2: Mechanism of DHFR inhibition by 2,4-diaminoquinazoline derivatives.

Antiviral Properties (Dengue Virus)

Recent optimization campaigns have identified 2,4-diaminoquinazoline derivatives as a novel class of potent Dengue virus inhibitors[2]. The rigid quinazoline core, functionalized with specific alkoxy groups at the 5-position (such as ethoxy, butoxy, or octoxy), exhibits strong phenotypic antiviral activity by interfering with viral replication machinery[2].

Synthesis Methodology and Experimental Protocols

The synthesis of 5-ethoxyquinazoline-2,4-diamine is achieved via a streamlined, two-step sequence starting from commercially available 2,6-difluorobenzonitrile[2][7]. As an Application Scientist, I emphasize that this protocol is designed as a self-validating system : each step contains specific thermodynamic controls and analytical checkpoints to ensure high fidelity.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Regioselective mono-ethoxylation to yield 2-ethoxy-6-fluorobenzonitrile.

  • Procedure:

    • Suspend Sodium Hydride (NaH, 80% oil dispersion, 1.08 mmol) in dry Tetrahydrofuran (THF, 2 mL) under a strict nitrogen atmosphere and cool to 0 °C[2].

    • Slowly add a solution of anhydrous ethanol (0.86 mmol) in THF (1 mL). Causality: NaH irreversibly deprotonates ethanol to form the highly nucleophilic ethoxide anion. The evolution of H2 gas serves as a visual validation of alkoxide formation.

    • Dropwise, add a solution of 2,6-difluorobenzonitrile (0.72 mmol) in THF (2 mL) at 0 °C[2].

    • Allow the reaction to warm to room temperature and stir for 6 hours[2].

    • Quench over crushed ice-water and extract with Dichloromethane (DCM, 3 × 40 mL). Dry over Na2SO4 and concentrate in vacuo[2].

  • Validation Checkpoint: TLC or LC-MS should confirm the disappearance of the starting material. The reaction temperature is strictly controlled at 0 °C to RT to prevent double SNAr (di-ethoxylation), exploiting the deactivation of the ring after the first substitution.

Phase 2: Pyrimidine Ring Annulation

Objective: Construction of the 2,4-diaminoquinazoline core via cyclization.

  • Procedure:

    • Dissolve the crude 2-ethoxy-6-fluorobenzonitrile intermediate and Guanidine Carbonate (1.0 eq) in N,N-dimethylacetamide (DMA, 3 mL)[7].

    • Heat the mixture to 140 °C for 8 hours[7][8]. Causality: High thermal energy is required to drive the second SNAr reaction (displacement of the remaining fluorine by free guanidine) and the subsequent intramolecular cyclization onto the sterically hindered nitrile carbon[8]. DMA is chosen for its high boiling point and excellent solvation of polar intermediates.

    • Cool to room temperature, dilute with water, and extract with DCM.

    • Purify via silica gel chromatography (DCM/MeOH 8:1 with 1% NH3·H2O) to yield the pure product as a colorless powder[7].

Synthesis SM 2,6-Difluorobenzonitrile Step1 SNAr Reaction (NaH, EtOH, THF, 0°C to RT) SM->Step1 Int 2-Ethoxy-6-fluorobenzonitrile Step1->Int Step2 Annulation / Cyclization (Guanidine Carbonate, DMA, 140°C) Int->Step2 Prod 5-Ethoxyquinazoline-2,4-diamine Step2->Prod

Fig 3: Two-step synthetic workflow for 5-ethoxyquinazoline-2,4-diamine.

Analytical Characterization

To ensure scientific integrity, the synthesized 5-ethoxyquinazoline-2,4-diamine must be validated against expected analytical benchmarks:

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C10H12N4O is 204.1011 Da. The presence of the [M+H]+ peak at m/z ~205.108 confirms the molecular identity[5].

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (DMSO-d6): Expect a characteristic triplet (~1.4 ppm) and quartet (~4.1 ppm) corresponding to the ethyl protons. The aromatic region will display an ABX or AMX spin system for the three remaining quinazoline protons. Two broad singlets integrating to 2H each will appear in the 6.0–7.5 ppm range, corresponding to the two primary amino groups (exchangeable with D2O)[2][7].

References

  • Title : PubChemLite - 2,4-quinazolinediamine, 5-ethoxy- (C10H12N4O) Source : uni.lu URL : 5

  • Title : Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors | Journal of Medicinal Chemistry Source : acs.org URL : 2

  • Title : A DFT-based QSAR study on inhibition of human dihydrofolate reductase Source : scispace.com URL :3

  • Title : 7-Chloro-2,4-quinazolinediamine wiki Source : guidechem.com URL : 1

  • Title : Product Class 13: Quinazolines Source : thieme-connect.de URL : 8

Sources

Exploratory

mechanism of action of 5-ethoxyquinazoline-2,4-diamine in dengue virus inhibition

An In-Depth Technical Guide on the Mechanism of Action of 2,4-Diaminoquinazoline Derivatives in Dengue Virus Inhibition, with a focus on 5-Ethoxyquinazoline-2,4-diamine Authored by a Senior Application Scientist This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of 2,4-Diaminoquinazoline Derivatives in Dengue Virus Inhibition, with a focus on 5-Ethoxyquinazoline-2,4-diamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the antiviral mechanism of a promising class of small molecules, the 2,4-diaminoquinazoline derivatives, against the dengue virus. We will delve into the structure-activity relationships, the proposed mechanism of fusion inhibition, and the experimental methodologies used to characterize these compounds, with a specific reference to 5-ethoxyquinazoline-2,4-diamine.

Introduction: The Quest for Dengue Virus Inhibitors

Dengue virus (DENV), a member of the Flavivirus genus, is a significant global health threat, with hundreds of millions of infections occurring annually. The virus is transmitted by mosquitoes and can cause a range of illnesses, from the self-limiting dengue fever to the life-threatening dengue hemorrhagic fever and dengue shock syndrome. There are four distinct serotypes of the virus (DENV-1, -2, -3, and -4), and infection with one serotype does not provide long-lasting immunity to the others. In fact, a secondary infection with a different serotype can lead to a more severe form of the disease through a phenomenon known as antibody-dependent enhancement (ADE).

The lack of a broadly effective vaccine and specific antiviral therapies underscores the urgent need for the discovery and development of novel anti-dengue drugs. The viral life cycle presents several potential targets for therapeutic intervention, including viral entry, replication, and egress. Small molecule inhibitors that can effectively block these processes are of great interest to the scientific community.

Discovery of 2,4-Diaminoquinazoline Derivatives as Potent Dengue Virus Inhibitors

A significant breakthrough in the search for anti-dengue compounds came from a high-throughput screening assay using a DENV-2 replicon system. This screening identified a 2,4-diaminoquinazoline derivative, compound 4a , as a potent inhibitor of dengue virus replication with a half-maximal effective concentration (EC50) of 0.15 μM[1][2]. This initial discovery served as the foundation for a comprehensive structure-activity relationship (SAR) study to optimize the antiviral potency of this chemical scaffold.

A series of 2,4-diaminoquinazoline derivatives were synthesized and evaluated for their ability to inhibit the dengue virus. Among these, 5-ethoxyquinazoline-2,4-diamine (compound 4k) was one of the synthesized analogs[1]. The SAR studies revealed that the substituent at the 5-position of the quinazoline ring plays a critical role in the compound's antiviral activity.

The most potent compound identified in this series was 5-tert-butoxyquinazoline-2,4-diamine (compound 4o) , which exhibited an exceptionally low EC50 of 2.8 nM and a high selectivity index (SI) of over 1000[1][2][3]. The selectivity index, which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a crucial measure of a drug's therapeutic window. A high SI value indicates that the compound is effective at concentrations far below those that cause harm to host cells.

Structure-Activity Relationship (SAR) Insights

The SAR studies highlighted several key structural features that influence the anti-dengue activity of 2,4-diaminoquinazoline derivatives:

  • The 5-position substituent: The nature of the group at the 5-position of the quinazoline ring was found to be a major determinant of antiviral potency. Bulky and lipophilic groups, such as the tert-butoxy group in compound 4o , were associated with higher activity. In contrast, replacing the tert-butoxy group with a neopentyloxy group led to a significant decrease in activity and an increase in toxicity[1].

  • The 2,4-diamino groups: The presence of the amino groups at the 2 and 4 positions of the quinazoline ring is a common feature of this class of inhibitors and is likely crucial for their interaction with the molecular target.

The following diagram illustrates the core structure of the 2,4-diaminoquinazoline scaffold and the positions of key substituents.

Caption: Core structure of 2,4-diaminoquinazoline and key functional groups influencing antiviral activity.

Proposed Mechanism of Action: Inhibition of Viral Fusion

The precise molecular target of the 2,4-diaminoquinazoline derivatives has not been definitively identified. However, experimental evidence strongly suggests that these compounds act by inhibiting the fusion of the viral envelope with the host cell membrane, a critical step in the viral entry process[1].

Time-of-addition experiments, a common method to determine the stage of the viral life cycle targeted by an antiviral compound, revealed that a representative compound from this series was only effective when it was present during the viral infection phase. When the compound was added after the virus had already entered the host cells, its inhibitory effect was significantly reduced[1]. This observation is consistent with a mechanism of action that targets an early event in the viral life cycle, such as attachment or fusion.

The dengue virus enters host cells via receptor-mediated endocytosis. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the viral envelope (E) protein, which exposes a fusion loop. This fusion loop inserts into the endosomal membrane, leading to the fusion of the viral and cellular membranes and the release of the viral genome into the cytoplasm. It is hypothesized that the 2,4-diaminoquinazoline derivatives bind to the E protein and stabilize it in a pre-fusion conformation, thereby preventing the conformational changes necessary for membrane fusion.

The following diagram illustrates the proposed mechanism of action of 2,4-diaminoquinazoline derivatives in inhibiting dengue virus entry.

Viral_Entry_Inhibition cluster_cell Host Cell cluster_fusion Fusion Process Virus DENV Virion (with E protein) Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endosome Endosome (Acidic pH) Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Genome Release (Inhibited) E_protein_change E Protein Conformational Change Endosome->E_protein_change 3. Acidification Membrane_fusion Membrane Fusion E_protein_change->Membrane_fusion Inhibitor 2,4-Diaminoquinazoline Derivative Inhibitor->E_protein_change Inhibits

Caption: Proposed mechanism of dengue virus entry inhibition by 2,4-diaminoquinazoline derivatives.

Experimental Protocols for Assessing Antiviral Activity

The antiviral activity of the 2,4-diaminoquinazoline derivatives was evaluated using a combination of cell-based assays. These assays are crucial for determining the potency and selectivity of the compounds.

DENV-2 Replicon Assay

This assay utilizes a subgenomic replicon of the dengue virus, which can replicate within host cells but cannot produce infectious viral particles. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., BHK-21 cells) in a 96-well plate.

  • Transfection: Transfect the cells with the DENV-2 replicon RNA.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for replicon replication.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits replicon replication by 50%.

Infectious DENV-2 Virus Assay

This assay uses the wild-type dengue virus to assess the ability of the compounds to inhibit the entire viral life cycle.

Protocol:

  • Cell Seeding: Seed a susceptible cell line (e.g., BHK or Vero cells) in a 96-well plate.

  • Infection: Infect the cells with DENV-2 at a specific multiplicity of infection (MOI).

  • Compound Treatment: Add serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for a period that allows for viral replication and spread (e.g., 48-72 hours).

  • Quantification of Viral Inhibition: The inhibition of viral replication can be quantified using several methods:

    • Plaque Reduction Assay: This method involves overlaying the infected cells with a semi-solid medium and staining for viral plaques. The number and size of the plaques are then counted.

    • Immunofluorescence Assay: This method involves staining the cells with an antibody against a viral protein (e.g., NS1 antigen) and quantifying the number of infected cells using fluorescence microscopy or flow cytometry.

    • qRT-PCR: This method quantifies the amount of viral RNA in the cell culture supernatant or cell lysate.

  • Data Analysis: Calculate the EC50 value based on the reduction in viral plaques, infected cells, or viral RNA levels.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assays to determine the concentration of the compounds that is toxic to the host cells.

Protocol:

  • Cell Seeding: Seed the same host cell line used in the antiviral assays in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Cell Viability Assay: Measure cell viability using a standard method, such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

The following diagram provides a workflow for the experimental evaluation of antiviral compounds.

Experimental_Workflow Start Start: Synthesized Compounds Replicon_Assay DENV-2 Replicon Assay (Primary Screen) Start->Replicon_Assay Cytotoxicity_Assay Cytotoxicity Assay Start->Cytotoxicity_Assay Infectious_Assay Infectious DENV-2 Assay (Secondary Screen) Replicon_Assay->Infectious_Assay Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Infectious_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Compound Lead Compound Identification (e.g., 5-tert-butoxyquinazoline-2,4-diamine) SAR_Analysis->Lead_Compound

Caption: Experimental workflow for the identification and characterization of anti-dengue compounds.

Conclusion and Future Directions

The discovery of 2,4-diaminoquinazoline derivatives, including 5-ethoxyquinazoline-2,4-diamine, represents a significant advancement in the development of small molecule inhibitors for the treatment of dengue virus infections. The high potency and favorable pharmacokinetic profile of the lead compound, 5-tert-butoxyquinazoline-2,4-diamine, make it an excellent candidate for further preclinical and clinical development.

Future research in this area should focus on:

  • Target Identification and Validation: Precisely identifying the molecular target of these compounds within the dengue virus E protein or a host factor is crucial for a complete understanding of their mechanism of action.

  • Broad-Spectrum Activity: Evaluating the activity of these compounds against all four dengue virus serotypes is essential to ensure their clinical utility.

  • In Vivo Efficacy: Assessing the efficacy of the lead compounds in animal models of dengue virus infection is a critical next step in their development.

  • Resistance Studies: Investigating the potential for the virus to develop resistance to these compounds is important for predicting their long-term effectiveness.

References

  • Chao, B., et al. (2012). Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors. Journal of Medicinal Chemistry, 55(7), 3135-3143. [Link]

  • PubMed. (2012). Discovery and Optimization of 2,4-diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors. [Link]

  • Wang, Y., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS Infectious Diseases, 9(4), 846-856. [Link]

  • PubMed. (2012). Discovery and Optimization of 2,4-diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors. [Link]

  • ResearchGate. (n.d.). A selection of previously reported quinazolines and quinolines with anti-DENV activity (the data is all for serotype 2 for consistency). [Link]

  • Singh, S., et al. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses, 15(11), 2194. [Link]

  • Kim, H., et al. (2022). The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. Journal of Microbiology, 60(5), 550-559. [Link]

  • MDPI. (2025). Dengue Virus Inhibitors as Potential Broad-Spectrum Flavivirus Inhibitors. [Link]

  • Holý, A., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Collection of Czechoslovak Chemical Communications, 69(6), 1336-1358. [Link]

  • Patsnap Synapse. (2024). What are dengue E protein inhibitors and how do they work? [Link]

  • National Institutes of Health. (2022). Molecular Mechanisms of Antiviral Agents against Dengue Virus. [Link]

  • Schinazi, R. F., et al. (1982). Antiviral Activity of 5-Ethyl-2′-Deoxyuridine against Herpes Simplex Viruses in Cell Culture, Mice, and Guinea Pigs. Antimicrobial Agents and Chemotherapy, 22(4), 556-561. [Link]

  • He, C., et al. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 10, 38175-38181. [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Binding Affinity of 2,4-Quinazolinediamine, 5-ethoxy- to Human Dihydrofolate Reductase

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals focused on characterizing the interaction between the small molecule inhibitor, 2,4-quinaz...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals focused on characterizing the interaction between the small molecule inhibitor, 2,4-quinazolinediamine, 5-ethoxy-, and its therapeutic target, human dihydrofolate reductase (hDHFR). Rather than a simple recitation of protocols, this document serves as a strategic manual, elucidating the causal reasoning behind experimental design and providing self-validating methodologies to ensure data integrity and reproducibility.

Foundational Understanding: The Significance of the hDHFR-Inhibitor Interaction

Human dihydrofolate reductase is a pivotal enzyme in cellular metabolism. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a critical one-carbon carrier for the de novo synthesis of purines, thymidylate, and several amino acids.[1][2] This role in DNA synthesis and cellular proliferation makes hDHFR a well-established and highly valued target for cancer chemotherapy.[3][4][5][6][7][8][9] Inhibitors of hDHFR, such as the widely-used drug methotrexate, function as antifolates, leading to the depletion of THF and subsequent arrest of cell division in rapidly proliferating cancer cells.[3][4]

The compound of interest, 2,4-quinazolinediamine, 5-ethoxy-, belongs to a class of molecules that have been explored as DHFR inhibitors.[10][11] A precise and quantitative understanding of its binding affinity for hDHFR is the cornerstone of its preclinical evaluation. This guide will detail the necessary experimental workflows to rigorously determine this critical parameter.

Strategic Workflow for Binding Affinity Determination

The comprehensive characterization of a novel inhibitor's binding affinity requires a multi-faceted approach. We will employ a tiered strategy, beginning with an enzymatic inhibition assay to establish initial potency, followed by more direct biophysical methods to elucidate the thermodynamics and kinetics of the binding event.

G cluster_0 Phase 1: Initial Potency Assessment cluster_1 Phase 2: Direct Biophysical Characterization Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Spectrophotometric) IC50_Determination Determination of IC50 Enzyme_Inhibition_Assay->IC50_Determination Yields Ki_Calculation Calculation of Ki (Inhibition Constant) IC50_Determination->Ki_Calculation Allows for ITC Isothermal Titration Calorimetry (ITC) Ki_Calculation->ITC Informs concentration ranges SPR Surface Plasmon Resonance (SPR) Ki_Calculation->SPR Informs concentration ranges Thermodynamics Thermodynamic Profile (ΔH, ΔS, Kd) ITC->Thermodynamics Kinetics Binding Kinetics (kon, koff, Kd) SPR->Kinetics Final_Affinity_Profile Comprehensive Binding Affinity Profile Thermodynamics->Final_Affinity_Profile Kinetics->Final_Affinity_Profile

Caption: Overall workflow for determining the binding affinity of 2,4-quinazolinediamine, 5-ethoxy- to hDHFR.

Experimental Protocols & Methodologies

Part 1: Enzyme Inhibition Assay (Spectrophotometric)

This initial assay determines the concentration of 2,4-quinazolinediamine, 5-ethoxy- required to inhibit hDHFR activity by 50% (the IC50 value). The principle lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.[2][12] An effective inhibitor will slow this reaction rate.

G DHF 7,8-Dihydrofolate (DHF) hDHFR_Enzyme hDHFR DHF->hDHFR_Enzyme NADPH NADPH (Absorbs at 340 nm) NADPH->hDHFR_Enzyme THF 5,6,7,8-Tetrahydrofolate (THF) hDHFR_Enzyme->THF NADP NADP+ (No absorbance at 340 nm) hDHFR_Enzyme->NADP Inhibitor 2,4-quinazolinediamine, 5-ethoxy- Inhibitor->hDHFR_Enzyme Inhibition

Caption: Principle of the hDHFR enzymatic assay and competitive inhibition.

A. Reagent Preparation:

  • hDHFR Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5. Ensure all buffers are prepared with high-purity water and filtered.

  • Recombinant hDHFR Enzyme: Dilute a concentrated stock of purified hDHFR to a working concentration in cold assay buffer immediately before use. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • DHF Substrate: Prepare a 10 mM stock solution of Dihydrofolic acid in the assay buffer containing 10 mM β-mercaptoethanol to prevent oxidation. This solution is light-sensitive and should be stored on ice, protected from light.

  • NADPH Cofactor: Prepare a 10 mM stock solution of NADPH in the assay buffer.

  • Test Inhibitor: Prepare a 10 mM stock solution of 2,4-quinazolinediamine, 5-ethoxy- in 100% DMSO. Create a serial dilution series in assay buffer to achieve final concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM).

B. Assay Procedure (96-well plate format):

  • Add 2 µL of the serially diluted inhibitor to the appropriate wells of a 96-well UV-transparent plate. Include a "vehicle control" (2 µL of DMSO) and a "no enzyme" control.

  • Prepare a reaction master mix containing assay buffer, DHF, and NADPH at their final desired concentrations (e.g., 100 µM DHF, 100 µM NADPH).

  • Add 98 µL of the diluted hDHFR enzyme solution to each well containing the inhibitor and the vehicle control.

  • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 100 µL of the reaction master mix to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, recording data every 20-30 seconds for 15-20 minutes.

C. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The Inhibition Constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibitors, which requires knowledge of the substrate (DHF) concentration and its Michaelis-Menten constant (Km) for hDHFR: Ki = IC50 / (1 + ([S] / Km))

Part 2: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[13] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).[13][14][15]

ITC_Workflow cluster_setup Experimental Setup cluster_process Titration Process cluster_output Data Output & Analysis Syringe Syringe 2,4-quinazolinediamine, 5-ethoxy- (Ligand) Injection Stepwise Injections Syringe->Injection Cell Sample Cell hDHFR (Macromolecule) Cell->Injection HeatChange Heat Release/Absorption (Measured by ITC) Injection->HeatChange Thermogram Raw Thermogram (Power vs. Time) HeatChange->Thermogram BindingIsotherm Integrated Binding Isotherm (Heat vs. Molar Ratio) Thermogram->BindingIsotherm Integration ThermodynamicParams Thermodynamic Parameters Kd, n, ΔH, ΔS, ΔG BindingIsotherm->ThermodynamicParams Fitting to a model

Caption: Conceptual workflow of an Isothermal Titration Calorimetry (ITC) experiment.

A. Experimental Design and Setup:

  • Protein Preparation: Dialyze the purified hDHFR extensively against the ITC running buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5) to ensure buffer matching.

  • Ligand Preparation: Dissolve the 2,4-quinazolinediamine, 5-ethoxy- in the final dialysis buffer. A small amount of DMSO may be required for solubility, in which case the same percentage of DMSO must be present in the protein solution.

  • Concentrations: The concentration of hDHFR in the sample cell should be approximately 10-50 times the expected Kd. The concentration of the inhibitor in the syringe should be 10-20 times the concentration of hDHFR. The Ki value from the enzyme inhibition assay can provide a reasonable starting estimate for the Kd.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume and duration).

B. Titration Procedure:

  • Load the hDHFR solution into the sample cell and the inhibitor solution into the injection syringe.

  • Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor into the protein solution.

  • The instrument records the heat change associated with each injection.

C. Data Analysis:

  • The raw data (a series of heat spikes) is integrated to yield the heat change per injection.

  • This integrated data is plotted against the molar ratio of inhibitor to protein.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Part 3: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[16][17][18] It measures the change in the refractive index at the surface of a sensor chip as an analyte (inhibitor) flows over and binds to an immobilized ligand (hDHFR). This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

SPR_Workflow cluster_setup Chip Preparation cluster_binding_cycle Binding Cycle cluster_output Data Output & Analysis SensorChip Sensor Chip Immobilization Immobilize hDHFR (e.g., Amine Coupling) SensorChip->Immobilization Association Association Phase (Flow Inhibitor over chip) Immobilization->Association Dissociation Dissociation Phase (Flow buffer over chip) Association->Dissociation Measure kon Regeneration Regeneration (Remove bound inhibitor) Dissociation->Regeneration Measure koff Regeneration->Association Next Cycle Sensorgram Sensorgram (Response Units vs. Time) KineticFitting Kinetic Model Fitting Sensorgram->KineticFitting KineticParams Kinetic Parameters kon, koff, Kd KineticFitting->KineticParams

Caption: Conceptual workflow of a Surface Plasmon Resonance (SPR) experiment.

A. Experimental Design and Setup:

  • Protein Immobilization: Covalently immobilize purified hDHFR onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel (activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Prepare a series of concentrations of 2,4-quinazolinediamine, 5-ethoxy- in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kd.

B. Binding Measurement:

  • Inject the different concentrations of the inhibitor over the hDHFR and reference surfaces for a defined period (association phase).

  • Switch back to flowing running buffer over the surfaces and monitor the dissociation of the inhibitor (dissociation phase).

  • After each cycle, inject a regeneration solution (e.g., a pulse of low pH buffer) to remove any remaining bound inhibitor.

C. Data Analysis:

  • The raw data is presented as a sensorgram, plotting the response units (RU) against time.

  • The reference-subtracted sensorgrams for each inhibitor concentration are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model).

  • This fitting process yields the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, all quantitative data should be summarized in structured tables.

Table 1: Enzymatic Inhibition of hDHFR

Compound IC50 (nM) Ki (nM)
2,4-quinazolinediamine, 5-ethoxy- Value Value

| Methotrexate (Control) | Value | Value |

Table 2: Thermodynamic and Kinetic Binding Parameters

Method Compound Kd (nM) kon (1/Ms) koff (1/s) ΔH (kcal/mol) -TΔS (kcal/mol) ΔG (kcal/mol)
ITC 2,4-quinazolinediamine, 5-ethoxy- Value N/A N/A Value Value Value

| SPR | 2,4-quinazolinediamine, 5-ethoxy- | Value | Value | Value | N/A | N/A | N/A |

Conclusion

Determining the binding affinity of a novel compound such as 2,4-quinazolinediamine, 5-ethoxy- to its target, hDHFR, is a foundational step in drug discovery. The multi-pronged approach outlined in this guide, combining enzymatic assays with direct biophysical techniques like ITC and SPR, provides a robust and comprehensive characterization of the molecular interaction. By following these self-validating protocols and understanding the causal principles behind each step, researchers can generate high-quality, reproducible data that will confidently guide further development efforts.

References

  • Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC. (n.d.).
  • 1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE - RCSB PDB. (n.d.). Retrieved March 17, 2026, from [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.).
  • Methotrexate binds to the folate-binding region of DHFR. (A) Structural... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Role of the Cellular Oxidation-Reduction State in Methotrexate Binding to Dihydrofolate Reductase and Dissociation Induced by Reduced Folates1 | Cancer Research - AACR Journals. (n.d.). Retrieved March 17, 2026, from [Link]

  • Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. (2019, March 22). Retrieved March 17, 2026, from [Link]

  • Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid | PNAS. (2009, August 18). Retrieved March 17, 2026, from [Link]

  • Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Crystal structure of human dihydrofolate reductase (DHFR) bound to NADP+ and folate (4m6k) - Pfam. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Role of DHFR in Cellular Metabolism and Disease - ResearchGate. (2025, February 17). Retrieved March 17, 2026, from [Link]

  • Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development - Monash University. (n.d.). Retrieved March 17, 2026, from [Link]

  • Thermodynamic and NMR analysis of inhibitor binding to dihydrofolate reductase - PubMed. (2010, December 15). Retrieved March 17, 2026, from [Link]

  • BMRB Featured System: Dihydrofolate Reductase. (n.d.). Retrieved March 17, 2026, from [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Retrieved March 17, 2026, from [Link]

  • DHFR (dihydrofolate reductase) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2015, December 1). Retrieved March 17, 2026, from [Link]

  • 1719 - Gene ResultDHFR dihydrofolate reductase [ (human)] - NCBI. (2026, March 3). Retrieved March 17, 2026, from [Link]

  • 2,4-quinazolinediamine, 5-ethoxy- (C10H12N4O) - PubChemLite. (n.d.). Retrieved March 17, 2026, from [Link]

  • Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Isothermal calorimetric data of peptide 2 for hDHFR. - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC. (2019, February 11). Retrieved March 17, 2026, from [Link]

  • Thermograms of isothermal titration calorimetry experiments, related to... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine | C15H14N4O2 | CID 447098 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • 5-[(2,5-Dimethoxyanilino)methyl]quinazoline-2,4-diamine - PubChem - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2021, November 22). Retrieved March 17, 2026, from [Link]

  • BindingDB BDBM50404663 CHEMBL6885::QUINAZOLINE-2,4,6-TRIAMINE. (n.d.). Retrieved March 17, 2026, from [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (n.d.). Retrieved March 17, 2026, from [Link]

  • 2,4-quinazolinediamine - 1899-48-5, C8H8N4, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved March 17, 2026, from [Link]

  • Molecular dynamics unveils multiple-site binding of inhibitors with reduced activity on the surface of dihydrofolate reductase - bioRxiv. (2024, March 28). Retrieved March 17, 2026, from [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory. (2017, October 2). Retrieved March 17, 2026, from [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (n.d.). Retrieved March 17, 2026, from [Link]

  • Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. | Semantic Scholar. (n.d.). Retrieved March 17, 2026, from [Link]

  • Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • (PDF) Evaluation of drug candidature of some quinazoline- 4-(3h)-ones as inhibitor of human dihydrofolate reductase enzyme: Molecular docking and in silico studies - ResearchGate. (2015, July 22). Retrieved March 17, 2026, from [Link]

  • 2,4-Quinazolinediamine,5-ethoxy-(9CI) — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Chemical structures of hDHFR ligands. Atom numbering is shown on DHF. - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities of 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with small molecular size - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC. (2025, October 1). Retrieved March 17, 2026, from [Link]

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Exploratory

Preclinical Pharmacokinetic Profiling of 2,4-Quinazolinediamine, 5-Ethoxy-: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale The compound 2,4-quinazolinediamine, 5-ethoxy- (also known as 5-ethoxyquinazoline-2,4-diamine; MW: 204.10 g/mol ) represents a highly privileged chemical scaffold in modern medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2,4-quinazolinediamine, 5-ethoxy- (also known as 5-ethoxyquinazoline-2,4-diamine; MW: 204.10 g/mol ) represents a highly privileged chemical scaffold in modern medicinal chemistry[1]. Derivatives of the 2,4-diaminoquinazoline class have demonstrated potent bioactivity across multiple therapeutic areas, most notably as highly selective Dengue virus inhibitors[2] and as targeted anti-tubercular agents metabolized by specific putative dioxygenases like Rv3161c[3].

To successfully transition this compound from an in vitro hit to an in vivo lead, a rigorous pharmacokinetic (PK) profile must be established. As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, highly reproducible framework for the preclinical PK profiling of 2,4-quinazolinediamine, 5-ethoxy-. Every protocol detailed herein is grounded in causality—explaining why specific experimental parameters are chosen—and strictly adheres to the latest ICH M10 Bioanalytical Method Validation guidelines[4].

Physicochemical Characterization & In Vitro ADME

Before initiating in vivo animal studies, the absorption, distribution, metabolism, and excretion (ADME) profile must be modeled in vitro. The structural features of 2,4-quinazolinediamine, 5-ethoxy-—specifically the basic diamino groups (imparting a pKa of ~6.5–7.5) and the lipophilic ethoxy substituent—dictate its behavior in biological matrices.

Causality in Assay Selection:
  • Kinetic Solubility: Evaluated at pH 7.4 (intestinal pH) and pH 2.0 (gastric pH) to predict oral absorption hurdles. The basic nature of the quinazoline core suggests higher solubility in acidic environments.

  • Caco-2 Permeability: Used to assess intestinal efflux. The diaminoquinazoline scaffold is often subject to P-glycoprotein (P-gp) efflux, necessitating bidirectional transport assays (A-to-B and B-to-A).

  • Microsomal Stability (HLM/RLM): Evaluates Phase I metabolic clearance. The ethoxy group is a prime target for CYP450-mediated O-dealkylation.

Table 1: Target In Vitro ADME Profile for 2,4-Diaminoquinazolines
ParameterAssay SystemTarget Value for Lead ProgressionScientific Rationale
Solubility PBS (pH 7.4), 24h shake-flask> 50 µg/mLEnsures adequate dissolution in the GI tract for oral absorption.
Permeability Caco-2 cells (Bidirectional)P_app > 10 × 10⁻⁶ cm/sIndicates high passive transcellular permeability.
Efflux Ratio Caco-2 cells (B-A / A-B)< 2.0Suggests the compound is not a strong substrate for P-gp/BCRP.
Metabolic Stability Human/Rat Liver MicrosomesT½ > 45 min; CL_int < 20 µL/min/mgPrevents rapid first-pass hepatic clearance.
Protein Binding Equilibrium Dialysis (Plasma)70% - 95% boundEnsures a sufficient fraction of unbound (free) drug for target engagement.

In Vivo Pharmacokinetic Study Design (Rodent Models)

To calculate absolute oral bioavailability (%F), a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) dosing routes is required.

Step-by-Step In Vivo Protocol
  • Animal Preparation: Use male Sprague-Dawley rats (200–250 g). Fast the PO group for 12 hours prior to dosing to eliminate food-drug interactions and standardize gastric emptying times. Water remains ad libitum.

  • Formulation Development: Due to the compound's weak basicity, formulate the IV dose at 1 mg/kg in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Citrate Buffer (pH 4.0) . Causality: DMSO acts as a primary solvent, Solutol prevents precipitation upon injection into the neutral pH of the bloodstream, and the acidic buffer maximizes ionization of the diamino groups.

  • Dosing:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein (bolus, < 1 min).

    • PO Cohort: Administer 10 mg/kg via oral gavage using a ball-tipped needle.

  • Serial Blood Sampling: Collect ~200 µL of blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Collect blood into pre-chilled tubes containing K₂EDTA anticoagulant. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to halt ex vivo enzymatic degradation. Transfer plasma to cryovials and store at -80°C.

Preclinical_PK N1 Formulation Optimization N2 In Vivo Dosing (IV & PO) N1->N2 N3 Serial Blood Sampling N2->N3 N4 Plasma Processing N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 NCA PK Modeling N5->N6

Caption: Workflow for the preclinical pharmacokinetic profiling of small molecule candidates.

Bioanalytical Methodology (LC-MS/MS) & Self-Validating System

To quantify 2,4-quinazolinediamine, 5-ethoxy- in rat plasma, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method must be developed and validated according to the ICH M10 guidelines [4].

Step-by-Step Bioanalytical Protocol
  • Sample Preparation (Protein Precipitation - PPT):

    • Aliquot 50 µL of rat plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS: e.g., a stable isotope-labeled [¹³C, ²H]-analog or 5-propoxyquinazoline-2,4-diamine at 50 ng/mL).

    • Causality: Acetonitrile disrupts protein hydration shells, precipitating >95% of plasma proteins while extracting the moderately lipophilic analyte. The IS corrects for matrix-induced ion suppression during electrospray ionization.

    • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometry Detection: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 205.1 [M+H]⁺ → m/z 159.1 (corresponding to the loss of the ethoxy group and ring fragmentation).

The Self-Validating System (ICH M10 Compliance)

A bioanalytical method is only as trustworthy as its validation framework. Every analytical run must include:

  • Calibration Curve: 8 non-zero standards ranging from 1 to 2000 ng/mL. The back-calculated concentrations must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ)[4].

  • Quality Control (QC) Samples: Low (3 ng/mL), Medium (800 ng/mL), and High (1600 ng/mL) QCs must be interspersed among study samples. At least 67% of all QCs must fall within ±15% of their nominal accuracy to validate the run[4].

ICH_M10_Validation cluster_0 Self-Validating System Criteria Core ICH M10 Bioanalytical Validation Framework Sel Selectivity & Specificity (Blank Matrix Interference <20% LLOQ) Core->Sel Lin Linearity & Calibration (R² > 0.99, ±15% Nominal) Core->Lin Acc Accuracy & Precision (QCs: LQC, MQC, HQC ±15%) Core->Acc Mat Matrix Effect & Recovery (IS-Normalized MF CV <15%) Core->Mat

Caption: ICH M10 bioanalytical validation framework ensuring a self-validating assay system.

Data Analysis & PK Parameter Calculation

Concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The area under the curve (AUC) is calculated using the linear trapezoidal rule.

Table 2: Representative Preclinical PK Parameters (Sprague-Dawley Rat)

(Note: Values are representative benchmarks for an optimized 2,4-diaminoquinazoline lead compound)

PK ParameterSymbolUnitsIV (1 mg/kg)PO (10 mg/kg)
Maximum Plasma Concentration C_maxng/mL-850 ± 120
Time to Maximum Concentration T_maxh-1.5 ± 0.5
Area Under the Curve AUC_0-infh*ng/mL1,200 ± 1506,600 ± 800
Clearance CLmL/min/kg13.8 ± 2.1-
Volume of Distribution V_ssL/kg1.8 ± 0.3-
Terminal Half-Life T_½h2.5 ± 0.43.1 ± 0.6
Absolute Bioavailability %F%-55%

Interpretation: A clearance (CL) of 13.8 mL/min/kg in rats is considered moderate (approx. 25% of rat hepatic blood flow), indicating acceptable metabolic stability. A V_ss of 1.8 L/kg suggests excellent tissue distribution, which is critical for targeting intracellular pathogens like Mycobacterium tuberculosis or Dengue virus[2][3].

Metabolite Identification (MetID)

Understanding the biotransformation of 2,4-quinazolinediamine, 5-ethoxy- is critical for safety and efficacy. In mammalian systems, the primary metabolic soft spot is the 5-ethoxy group. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) are likely to catalyze an O-deethylation, yielding the 5-hydroxy-2,4-quinazolinediamine metabolite.

Interestingly, in specific pathogenic models such as Mycobacterium tuberculosis, 2,4-diaminoquinazolines are known to be metabolized by the putative dioxygenase Rv3161c[3]. Profiling these specific metabolites using high-resolution mass spectrometry (HRMS, e.g., Q-TOF) during the PK study ensures that no reactive or disproportionately toxic human metabolites are formed.

References

  • Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • 2,4-quinazolinediamine, 5-ethoxy- (C10H12N4O) - PubChemLite Source: PubChemLite - Université du Luxembourg URL:[1]

  • Activation of 2,4-Diaminoquinazoline in Mycobacterium tuberculosis by Rv3161c, a Putative Dioxygenase Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[3]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL:[4]

Sources

Foundational

An In-Depth Technical Guide to Evaluating the In Vitro Toxicity and Safety Profile of 2,4-Quinazolinediamine, 5-ethoxy- in Mammalian Cell Lines

Preamble: A Framework for Novel Compound Assessment The development of novel therapeutic agents requires a rigorous evaluation of their safety and toxicity profile at the earliest stages. This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Framework for Novel Compound Assessment

The development of novel therapeutic agents requires a rigorous evaluation of their safety and toxicity profile at the earliest stages. This guide provides a comprehensive framework for the in vitro assessment of 2,4-quinazolinediamine, 5-ethoxy-, a quinazoline derivative, in mammalian cell lines. Due to the limited publicly available data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to conduct a thorough toxicological evaluation. The principles and methodologies detailed herein are grounded in established regulatory guidelines and best practices in cellular toxicology.[1][2][3][4]

The narrative of this guide is built upon the causality of experimental choices, ensuring that each described protocol functions as a self-validating system. We will progress from broad assessments of cytotoxicity to more nuanced investigations of genotoxicity and potential mechanisms of action, providing a holistic view of the compound's interaction with mammalian cells.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its direct effect on cell viability and proliferation.[1][3][4] This is typically achieved through a battery of assays that measure different cellular endpoints. Employing multiple assays with distinct mechanisms of action provides a more robust and reliable assessment of cytotoxicity.

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[5][6][7] It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This allows for the calculation of the IC50 value, the concentration of the compound that inhibits 50% of cell viability.

Experimental Protocol: MTT Assay [5][7][8]

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,4-quinazolinediamine, 5-ethoxy- in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) and add to the wells. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[5][9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is another critical method for assessing cytotoxicity, specifically by measuring the integrity of the cell membrane.[10][11]

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt to a colored formazan product.[10][11] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[10]

Experimental Protocol: LDH Assay [10][11][12][13]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] Measure the absorbance at the appropriate wavelength (typically 490 nm).[10]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings of the treated samples relative to the controls.

Lysosomal Integrity: The Neutral Red Uptake (NRU) Assay

The NRU assay provides a third, complementary measure of cytotoxicity by assessing lysosomal function.[14][15][16]

Principle: Viable cells can incorporate and bind the supravital dye, Neutral Red, in their lysosomes.[14] Toxic substances can impair the cell's ability to take up and retain the dye, leading to a decrease in the amount of dye extracted from the cells.[14][16] The amount of dye retained is proportional to the number of viable cells.

Experimental Protocol: Neutral Red Uptake Assay [14][15][16][17]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Dye Incubation: After treatment, remove the medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake.

  • Washing and Dye Extraction: Remove the dye-containing medium, wash the cells with a suitable buffer (e.g., PBS), and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.[15]

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the IC50 value by plotting the percentage of Neutral Red uptake against the concentration of the test compound.

Data Presentation: Summary of Cytotoxicity Endpoints

AssayPrincipleEndpoint MeasuredTypical Output
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5][7]Metabolic ActivityIC50 (µM)
LDH Measurement of lactate dehydrogenase released from cells with damaged plasma membranes.[12]Membrane Integrity% Cytotoxicity, EC50 (µM)
NRU Uptake and retention of Neutral Red dye in the lysosomes of viable cells.[14][16]Lysosomal IntegrityIC50 (µM)

Part 2: Investigating Genotoxic Potential

Genotoxicity assessment is a critical component of safety profiling, as it evaluates the potential of a compound to damage cellular DNA.[18][19] Such damage can lead to mutations and potentially cancer.

Detection of DNA Strand Breaks: The Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[19][20]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[20] Fragmented DNA migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "comet head."[21] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[21]

Experimental Protocol: Alkaline Comet Assay [19][21][22][23]

  • Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of 2,4-quinazolinediamine, 5-ethoxy- for a short duration (e.g., 2-4 hours). Include a positive control (e.g., a known mutagen like methyl methanesulfonate).[19]

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the DNA as "nucleoids."[21]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[23]

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., propidium iodide or SYBR Green).[23]

  • Image Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify the percentage of DNA in the comet tail.[23]

Assessment of Chromosomal Damage: The In Vitro Micronucleus Assay

The micronucleus assay is a well-established method for assessing both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[18][24][25]

Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[25] An increase in the frequency of micronucleated cells indicates that the compound has genotoxic potential.

Experimental Protocol: In Vitro Micronucleus Assay [18][25]

  • Cell Culture and Treatment: Culture appropriate cell lines (e.g., CHO, TK6, or human lymphocytes) and treat them with a range of concentrations of 2,4-quinazolinediamine, 5-ethoxy-.[18] The treatment duration should cover at least one cell cycle.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis. This ensures that only cells that have divided are scored.

  • Cell Harvesting and Staining: Harvest the cells, prepare slides, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[24]

  • Data Analysis: Determine if there is a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[18]

Part 3: Elucidating Potential Mechanisms of Action

Quinazoline derivatives are known to exert their biological effects through various mechanisms, often involving the inhibition of key signaling pathways.[26][27][28][29] Understanding the potential mechanism of toxicity for 2,4-quinazolinediamine, 5-ethoxy- is crucial for a comprehensive safety assessment.

Potential Signaling Pathways

Based on the known activities of other quinazoline compounds, potential mechanisms of toxicity could involve:

  • Inhibition of Kinases: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[27][28][29] Inhibition of such kinases can disrupt normal cellular signaling, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[26][30] This can be investigated by measuring the activation of caspases and changes in mitochondrial membrane potential.

  • Tubulin Polymerization Inhibition: Some quinazolines can interfere with microtubule dynamics, leading to mitotic arrest and subsequent cell death.[26][27][28]

Experimental Workflow for Mechanistic Investigation

The following diagram illustrates a logical workflow for investigating the potential mechanisms of action of 2,4-quinazolinediamine, 5-ethoxy-.

G A Cytotoxicity Assays (MTT, LDH, NRU) C Apoptosis Assays (Caspase Activity, Annexin V) A->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) A->D If cytotoxic B Genotoxicity Assays (Comet, Micronucleus) B->C If genotoxic E Kinase Inhibition Assays C->E

Caption: Workflow for mechanistic toxicity investigation.

Potential Apoptotic Pathway

The diagram below illustrates a simplified view of the intrinsic and extrinsic apoptotic pathways that could be activated by a quinazoline derivative.

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathways Compound 2,4-quinazolinediamine, 5-ethoxy- Mitochondria Mitochondria (Intrinsic Pathway) Compound->Mitochondria DeathReceptor Death Receptors (Extrinsic Pathway) Compound->DeathReceptor Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by the compound.

Conclusion

This technical guide provides a robust and scientifically sound framework for evaluating the in vitro toxicity and safety profile of 2,4-quinazolinediamine, 5-ethoxy-, in mammalian cell lines. By employing a multi-faceted approach that encompasses assessments of cytotoxicity, genotoxicity, and potential mechanisms of action, researchers can gain a comprehensive understanding of the compound's cellular effects. The detailed protocols and logical workflows presented herein are designed to ensure data integrity and provide a solid foundation for further preclinical development.

References

  • Current time information in Iroquois County, US. (n.d.). Google.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • MTT assay protocol. (n.d.). Abcam.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.
  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. (n.d.). Frontiers.
  • DB-ALM Protocol n° 139 : BALB/c 3T3 Neutral Red Uptake Cytotoxicity Assay (3T3 NRU). (2013, February 4). JRC Big Data Analytics Platform.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. (n.d.). Quality Biological.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26).
  • Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). PMC.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO.
  • LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • LDH Cytotoxicity Assay Kit #37291. (n.d.). Cell Signaling Technology.
  • Neutral red uptake assay for mainstream tobacco smoke: T-502. (2023, October 25). Canada.ca.
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). (n.d.). Cyprotex - Evotec.
  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent.
  • genotoxicity testing. (n.d.). ICCF.
  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program.
  • LDH cytotoxicity assay. (2024, December 11). Protocols.io.
  • Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. (2022, September 2).
  • 3.5. Genotoxicity Testing (Comet Assay). (n.d.). Bio-protocol.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI.
  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021, November 2).
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021, November 3).
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3).
  • The in vitro micronucleus technique. (n.d.). CRPR.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD.
  • Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. (n.d.). PMC.
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Arabian Journal of Chemistry.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 29). ResearchGate.
  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010, July 20).
  • calcium stearate. (n.d.). Oxford Lab Fine Chem LLP.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

Sources

Protocols & Analytical Methods

Method

crystallization methods for 5-ethoxyquinazoline-2,4-diamine protein complexes

Application Note: Advanced Crystallization and Phasing Strategies for hDHFR in Complex with 5-Ethoxyquinazoline-2,4-diamine Executive Summary & Mechanistic Rationale The development of next-generation antifolates relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization and Phasing Strategies for hDHFR in Complex with 5-Ethoxyquinazoline-2,4-diamine

Executive Summary & Mechanistic Rationale

The development of next-generation antifolates relies heavily on structure-based drug design (SBDD). Quinazoline-2,4-diamine derivatives, specifically 5-ethoxyquinazoline-2,4-diamine (5-EQD), have emerged as potent competitive inhibitors of human dihydrofolate reductase (hDHFR) [1]. These compounds occupy the folate-binding pocket, disrupting the synthesis of tetrahydrofolate.

Obtaining high-resolution X-ray diffraction data for hDHFR:5-EQD complexes presents a unique physicochemical challenge. Quinazoline derivatives exhibit notoriously poor aqueous solubility, which often precludes standard co-crystallization techniques due to premature ligand precipitation in the crystallization drop. To circumvent this, we employ a post-crystallization soaking methodology . By growing robust apo-hDHFR crystals first and subsequently transferring them into a highly concentrated ligand soaking solution, we force complex formation within the established crystal lattice [2].

Experimental Workflow

The following workflow illustrates the critical path from protein purification to X-ray diffraction, highlighting the transition from aqueous apo-conditions to organic-solvent-mediated soaking.

Workflow N1 1. Apo-hDHFR Purification (SEC to >95% purity) N2 2. Apo-Crystal Growth (500 mM MES, pH 6.0) N1->N2 Conc. to 15 mg/mL N4 4. Crystal Soaking (25% MPD, pH 4.5, 15 min) N2->N4 Transfer Crystal N3 3. Ligand Preparation (5-EQD in 100% DMSO) N3->N4 Dilute to 50 mM N5 5. Cryo-Cooling & X-Ray (Liquid N2, 100K) N4->N5 Harvest & Freeze

Workflow for hDHFR and 5-ethoxyquinazoline-2,4-diamine complex crystallization.

Step-by-Step Crystallization and Soaking Protocol

Phase 1: Apo-hDHFR Crystallization
  • Causality Note: We utilize a high-salt MES buffer system at pH 6.0. This pH is near the isoelectric point of hDHFR, minimizing surface charge repulsion and promoting the formation of well-ordered, solvent-rich crystal lattices necessary for subsequent ligand diffusion.

  • Protein Preparation: Concentrate purified hDHFR to 15 mg/mL in a base buffer of 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Validation Checkpoint: Centrifuge the concentrated protein at 14,000 x g for 10 minutes at 4°C. The absence of a visible pellet validates that the protein is monodisperse and free of high-molecular-weight aggregates, ensuring it is suitable for crystal trials.

  • Drop Setup: Set up sitting-drop vapor diffusion plates. Mix 1 µL of hDHFR with 1 µL of reservoir solution (500 mM MES, pH 6.0) [2].

  • Incubation: Seal and incubate at 283 K (10°C). Orthorhombic apo-crystals typically appear within 3 to 5 days.

Phase 2: Ligand Preparation and Crystal Soaking
  • Causality Note: The soaking solution introduces three critical variables: 50 mM 5-EQD (to drive active-site occupancy), 25% MPD (as a cryoprotectant and lattice stabilizer), and a pH shift to 4.5. The acidic shift to pH 4.5 is non-trivial; it protonates the N1 atom of the quinazoline ring, which is an absolute requirement for forming the critical bidentate hydrogen bond with Asp21 in the hDHFR active site [2].

  • Ligand Stock: Dissolve 5-ethoxyquinazoline-2,4-diamine powder in 100% anhydrous DMSO to a concentration of 500 mM.

  • Soaking Solution Preparation: Prepare a 10 µL soaking drop containing 25% (v/v) 2-Methyl-2,4-pentanediol (MPD), 100 mM Sodium Acetate (pH 4.5), and 50 mM 5-EQD (by adding 1 µL of the ligand stock).

  • Crystal Transfer: Using a 0.1 mm nylon loop, carefully harvest an apo-crystal and transfer it directly into the soaking drop.

  • Validation Checkpoint: Observe the crystal under a polarized light microscope. A successful soak without lattice destruction will maintain sharp crystal edges and strong birefringence. If the crystal cracks or birefringence fades immediately, the DMSO shock (10% final in the drop) is too severe, and a step-wise DMSO gradient soak must be employed.

  • Incubation: Allow the crystal to soak for exactly 15 minutes at 283 K [2].

Phase 3: Harvesting and Cryo-cooling
  • Causality Note: Because the soaking solution already contains 25% MPD, it acts as a self-contained cryoprotectant. Bypassing a secondary cryo-sweep prevents the reverse-diffusion of the ligand out of the active site prior to freezing.

  • Harvest the soaked crystal using a loop matched to the crystal size.

  • Plunge directly into liquid nitrogen (77 K) to vitrify the solvent, preventing ice crystal formation that would degrade diffraction quality.

Structural Basis of Binding

The efficacy of 5-EQD relies on a highly specific interaction network within the hDHFR active site. The diagram below maps the logic of these molecular interactions, which dictate our choice of soaking pH.

BindingLogic Ligand 5-Ethoxyquinazoline-2,4-diamine (Protonated at N1) Hbond1 Hydrogen Bond (Asp21 Carboxylate) Ligand->Hbond1 N1 / 2-NH2 Hbond2 Hydrogen Bond (Conserved Water 24) Ligand->Hbond2 4-NH2 Hydrophobic Hydrophobic Pocket (Ile7, Phe31, Leu22) Ligand->Hydrophobic Quinazoline Core Steric Ethoxy Substitution (Fills Folate PABA cleft) Ligand->Steric 5-Ethoxy Group

Structural basis of 5-ethoxyquinazoline-2,4-diamine binding to hDHFR active site.

Quantitative Data Summary

The table below summarizes the critical physicochemical parameters differentiating the apo-growth phase from the ligand-soaking phase.

ParameterApo-Crystal Growth5-EQD Crystal SoakingRationale for Shift
Method Sitting Drop Vapor DiffusionDirect Drop TransferCircumvents ligand precipitation during slow equilibration.
Buffer / pH 500 mM MES, pH 6.0100 mM NaOAc, pH 4.5pH 4.5 protonates quinazoline N1 for Asp21 binding [2].
Precipitant None (Salt-driven)25% (v/v) MPDMPD stabilizes lattice against DMSO and acts as cryoprotectant.
Ligand Conc. 0 mM50 mMHigh molar excess drives rapid active site occupancy.
Co-Solvent None10% (v/v) DMSORequired to solubilize 5-EQD; kept ≤10% to prevent denaturation.
Time/Temp 3-5 days @ 283 K15 minutes @ 283 K15 min is optimal to achieve occupancy without lattice decay [2].

References[2] Experiment: 4JPT - RCSB PDB | RCSB Protein Data Bank | https://www.rcsb.org/structure/4JPT[1] A DFT-based QSAR Study on Inhibition of Human Dihydrofolate Reductase | ResearchGate / Journal of Molecular Graphics and Modelling |https://www.researchgate.net/publication/307890000_A_DFT-based_QSAR_Study_on_Inhibition_of_Human_Dihydrofolate_Reductase

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2,4-Quinazolinediamine, 5-ethoxy- for Biological Assays

Welcome to the dedicated technical support guide for improving the aqueous solubility of 2,4-quinazolinediamine, 5-ethoxy-, a critical step for ensuring reliable and reproducible results in your biological assays. This r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for improving the aqueous solubility of 2,4-quinazolinediamine, 5-ethoxy-, a critical step for ensuring reliable and reproducible results in your biological assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this compound's formulation.

I. Understanding the Challenge: Physicochemical Properties of 2,4-Quinazolinediamine, 5-ethoxy-

The 2,4-quinazolinediamine scaffold is a common privileged structure in medicinal chemistry, often associated with low aqueous solubility due to its rigid, aromatic nature. While specific experimental data for the 5-ethoxy derivative is not widely published, we can infer its properties based on the core structure. The primary amine groups at positions 2 and 4 provide opportunities for pH-dependent solubility enhancement.

Key Inferred Properties:

  • Lipophilic Nature: The quinazoline ring system and the ethoxy group contribute to its hydrophobicity, favoring partitioning into non-polar environments over aqueous media.

  • Weakly Basic: The nitrogen atoms in the quinazoline ring and the amino groups can be protonated, suggesting that solubility will be highly dependent on pH.

  • High Melting Point: Compounds with this structure often have a stable crystal lattice, which requires significant energy to overcome for dissolution.

II. Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with 2,4-quinazolinediamine, 5-ethoxy-.

Q1: My compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer for my cell-based assay. What happened?

A1: This is a classic issue of a compound "crashing out" of solution. DMSO is a strong organic solvent that can dissolve your compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. Your compound, being poorly water-soluble, can no longer stay dissolved and precipitates. The final concentration of DMSO in your assay should ideally be kept below 0.5% to minimize both solubility issues and solvent-induced artifacts.

Q2: I'm seeing inconsistent results in my enzyme inhibition assay. Could this be related to solubility?

A2: Absolutely. Poor solubility can lead to several issues that manifest as inconsistent data:

  • Undissolved Particles: Micro- or nanoparticles of the compound can scatter light, interfering with absorbance- or fluorescence-based readouts.

  • Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).

  • Aggregation: Poorly soluble compounds can form aggregates that may non-specifically inhibit enzymes or interact with other assay components, leading to false positives.

Q3: Can I just heat the solution to get my compound to dissolve?

A3: While gentle heating can sometimes help to overcome the energy barrier of dissolution (enthalpy of solution), it is a temporary fix and can be risky. Upon cooling to the assay temperature (e.g., 37°C), the compound is likely to precipitate out again, especially if the solution is supersaturated. Furthermore, prolonged heating can lead to chemical degradation of the compound.

Q4: I tried adjusting the pH, but the solubility did not improve significantly. What should I do next?

A4: If pH adjustment alone is insufficient, a combination of approaches is necessary. The pKa of the quinazoline scaffold suggests that solubility will increase at lower pH values. However, the pH range of your assay is a critical constraint. If you cannot lower the pH sufficiently, you will need to incorporate solubilizing excipients such as co-solvents or cyclodextrins.

III. Step-by-Step Protocols for Solubility Enhancement

Here are detailed protocols for systematically improving the aqueous solubility of 2,4-quinazolinediamine, 5-ethoxy-.

Protocol 1: pH-Modification Strategy

This protocol leverages the basic nature of the quinazoline ring to improve solubility through protonation.

  • Determine the pKa: If not known, an in silico prediction or an experimental determination of the compound's pKa is highly recommended. The pKa values will indicate the pH range where the compound is most likely to be ionized and thus more soluble.

  • Prepare a Series of Buffers: Prepare a set of biologically compatible buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate, phosphate, MES).

  • Solubility Assessment:

    • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Select the Optimal pH: Choose the highest pH that provides the desired solubility while remaining compatible with your biological assay.

Protocol 2: Utilizing Co-solvents

Co-solvents reduce the polarity of the aqueous medium, allowing for better solvation of lipophilic compounds.

  • Select a Co-solvent: Common biocompatible co-solvents include DMSO, ethanol, PEG 400, and propylene glycol.

  • Prepare Stock Solutions: Dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM).

  • Serial Dilution and Testing:

    • Perform serial dilutions of the stock solution into your aqueous assay buffer.

    • Visually inspect for any signs of precipitation at each dilution step.

    • Determine the maximum concentration of the compound that remains in solution at an acceptable final co-solvent concentration (typically ≤ 1%).

  • Assay Validation: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect the assay outcome.

Protocol 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Create a range of cyclodextrin concentrations (e.g., 1-10% w/v) in your assay buffer.

  • Solubility Enhancement Study:

    • Add an excess of your compound to each cyclodextrin solution.

    • Equilibrate the samples for 24-48 hours at a constant temperature.

    • Centrifuge and analyze the supernatant to quantify the increase in solubility as a function of cyclodextrin concentration.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 inclusion complex.

G

IV. Data Summary & Comparison of Methods

The following table summarizes the potential outcomes of each solubility enhancement strategy. The values are hypothetical and should be determined experimentally for 2,4-quinazolinediamine, 5-ethoxy-.

StrategyAchievable Concentration (Hypothetical)ProsCons
pH Adjustment (to pH 4.0) 10-50 µMSimple, cost-effectiveLimited by assay pH compatibility
5% PEG 400 Co-solvent 50-100 µMEasy to preparePotential for co-solvent to affect assay
2% HP-β-Cyclodextrin 100-500 µMLow cellular toxicity, high capacityHigher cost, potential for cholesterol extraction from cell membranes
Combined pH 5.0 + 2% HP-β-CD > 500 µMSynergistic effect, high solubilityRequires more complex formulation development

V. In-Depth Mechanistic View

G pH pH pH_text pH_text pH:f2->pH_text CD CD CD_text CD_text CD:f2->CD_text

VI. Final Recommendations & Best Practices

  • Characterize Your Compound: Invest the time to determine the basic physicochemical properties of your compound, including its pKa and logP. This upfront investment will save significant time and resources during assay development.

  • A Multi-pronged Approach: Do not rely on a single method. A combination of formulation strategies often yields the best results.

  • Validate, Validate, Validate: Always include appropriate vehicle controls in your assays to ensure that the solubilizing agents are not influencing the biological results.

  • Stock Solution Stability: Once you have a successful formulation, assess its stability over time and under different storage conditions (e.g., 4°C, -20°C, -80°C).

This guide provides a comprehensive framework for addressing the solubility challenges of 2,4-quinazolinediamine, 5-ethoxy-. By systematically applying these principles and protocols, you can develop robust and reliable data for your research and development programs.

References

  • General Principles of Solubility: Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • Use of Cyclodextrins in Pharmaceutical Formulations: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Impact of DMSO on Biological Assays: Malacrida, A., et al. (2015). The effect of DMSO on protein structure and function. Biophysical Chemistry, 207, 36-43. [Link]

Optimization

troubleshooting low synthesis yields of 5-ethoxyquinazoline-2,4-diamine

Welcome to the Technical Support Center for Quinazoline Synthesis . The 2,4-diaminoquinazoline scaffold, particularly 5-alkoxy derivatives like 5-ethoxyquinazoline-2,4-diamine, is a privileged pharmacophore frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Synthesis .

The 2,4-diaminoquinazoline scaffold, particularly 5-alkoxy derivatives like 5-ethoxyquinazoline-2,4-diamine, is a privileged pharmacophore frequently utilized in the development of potent viral inhibitors (such as Dengue virus inhibitors) and neurological probes[1]. However, synthesizing this electron-rich bicyclic system often presents significant yield bottlenecks.

As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind the two-phase synthesis—nucleophilic aromatic substitution (SNAr) followed by pyrimidine annulation—so you can actively diagnose and rescue failing reactions.

Visual Diagnostic Map

Workflow SM 2,6-Difluorobenzonitrile (Electrophile) Step1 Phase 1: SNAr EtOH, NaH, THF (0°C) SM->Step1 Int 2-Ethoxy-6-fluorobenzonitrile (Intermediate) Step1->Int Kinetic Control (0°C, 1.1 eq) Err1 Failure: Di-substitution (Excess Base / Heat) Step1->Err1 Thermodynamic Drift Step2 Phase 2: Cyclization Guanidine Carbonate, DMA (140°C) Int->Step2 Prod 5-Ethoxyquinazoline-2,4-diamine (Target) Step2->Prod Thermal Annulation (140°C, Anhydrous) Err2 Failure: Amide Hydrolysis (Wet Solvent) Step2->Err2 H2O Contamination Err3 Failure: Stalled Intermediate (Temp < 130°C) Step2->Err3 Insufficient Heat

Fig 1. Mechanistic workflow and critical failure nodes for 5-ethoxyquinazoline-2,4-diamine synthesis.

Module A: Validated Step-by-Step Methodologies

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 2-ethoxy-6-fluorobenzonitrile from 2,6-difluorobenzonitrile[1].

  • Alkoxide Generation: Suspend sodium hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous THF under a strict nitrogen atmosphere. Cool to 0 °C. Add anhydrous ethanol (1.1 eq) dropwise.

    • Causality: Nitrogen prevents atmospheric moisture from quenching the NaH, ensuring precise stoichiometric control of the ethoxide generation. Cooling prevents localized exothermic degradation of the solvent.

  • Substitution: Add a solution of 2,6-difluorobenzonitrile (1.0 eq) in THF dropwise at 0 °C. Maintain at 0 °C for 1 hour, then allow to slowly warm to room temperature over 5 hours[1].

    • Causality: The strong electron-withdrawing nature of the nitrile and fluoro groups makes the ring highly susceptible to nucleophilic attack. Keeping the temperature low ensures kinetic control, heavily favoring mono-substitution over di-substitution.

  • Self-Validating Check: Before quenching, perform a TLC (Hexanes/EtOAc 4:1). The intermediate should appear as a single spot with a higher Rf​ than the starting material. If a second, even higher Rf​ spot emerges, di-substitution is occurring—immediately quench the reaction in ice water to salvage the mono-substituted product.

  • Isolation: Pour onto crushed ice-water, extract with dichloromethane (DCM, 3x), dry over Na2​SO4​ , and concentrate in vacuo.

Phase 2: Pyrimidine Ring Annulation (Cyclization)

Objective: Convert 2-ethoxy-6-fluorobenzonitrile to 5-ethoxyquinazoline-2,4-diamine[1],[2].

  • Reagent Mixing: Dissolve the intermediate (1.0 eq) and guanidine carbonate (1.5 - 2.0 eq) in anhydrous N,N-dimethylacetamide (DMA)[2].

    • Causality: DMA is chosen over DMF because its higher boiling point (165 °C) provides a safe thermal buffer for the 140 °C reaction temperature required to decompose the carbonate and liberate the highly nucleophilic free guanidine.

  • Thermal Cyclization: Heat the mixture to an internal temperature of 140 °C for 6 to 12 hours[2].

    • Causality: Free guanidine attacks the nitrile carbon to form an intermediate amidine, which subsequently undergoes intramolecular SNAr on the adjacent aryl fluoride to close the pyrimidine ring. The high temperature is thermodynamically required to overcome the activation energy of this ring closure.

  • Self-Validating Check: The reaction provides a distinct visual cue: it begins as a cloudy suspension (undissolved guanidine carbonate) and transitions to a dark, homogeneous solution as the carbonate decomposes. Validate completion via LC-MS; the intermediate mass should vanish, replaced by the target [M+H]+=205.1 . If the suspension persists after 4 hours, your internal temperature is too low.

  • Isolation: Cool the mixture to room temperature and pour it directly into vigorously stirred ice-water. Filter the resulting precipitate.

    • Causality: The diamine product is highly polar. Liquid-liquid extraction often results in poor partitioning and emulsion formation. Direct precipitation leverages the product's low solubility in cold water, maximizing yield.

Module B: Quantitative Parameter Matrix

Use this matrix to benchmark your reaction conditions against expected yields. Deviations from the optimal parameters directly correlate with specific failure pathways.

Reaction PhaseParameterOptimal ConditionSuboptimal ConditionConsequence / Expected Yield
Phase 1 (SNAr) NaH / EtOH Stoichiometry1.1 equivalents> 1.5 equivalentsOver-substitution (Yield < 50%)
Phase 1 (SNAr) Addition Temperature0 °C> 25 °C (Room Temp)Loss of kinetic control (Yield < 60%)
Phase 2 (Cyclization) Guanidine Carbonate1.5 - 2.0 equivalents< 1.0 equivalentIncomplete conversion (Yield < 40%)
Phase 2 (Cyclization) Reaction Temperature140 °C< 120 °CStalled amidine intermediate (Yield < 30%)
Phase 2 (Cyclization) Solvent QualityAnhydrous DMAWet DMANitrile hydrolysis to amide (Yield < 20%)

Module C: Expert Troubleshooting & FAQs

Q: Why is my Phase 1 reaction yielding a high percentage of 2,6-diethoxybenzonitrile byproduct? A: This is a classic loss of kinetic control. Over-substitution occurs when the ethoxide nucleophile is in excess or the thermal energy is too high, allowing the ethoxide to attack the second, less reactive fluorine atom. Action: Ensure exactly 1.1 equivalents of NaH and ethanol are used. Maintain the reaction strictly at 0 °C during the addition phase and do not artificially heat the reaction to speed it up.

Q: My LC-MS shows a mass of[M+18] during the cyclization step, and the pyrimidine ring isn't forming. What happened? A: Your DMA solvent is likely wet. At 140 °C, the presence of water combined with the basicity of guanidine causes the rapid hydrolysis of your nitrile group into a primary amide (adding H2​O , hence the +18 mass). Once the nitrile is hydrolyzed, the pyrimidine annulation cannot occur. Action: Use strictly anhydrous DMA from a newly opened Sure/Seal™ bottle, and ensure your guanidine carbonate has been stored in a desiccator.

Q: I have complete conversion in Phase 2 according to LC-MS, but my isolated yield after aqueous workup is less than 30%. How do I recover the rest of my product? A: 5-ethoxyquinazoline-2,4-diamine is an extremely polar molecule due to the two primary amine groups. If you are attempting a standard liquid-liquid extraction (e.g., with EtOAc or Ether), the product is simply remaining in the aqueous phase. Furthermore, the reaction generates hydrofluoric acid (HF) as a byproduct, which can protonate the diamine, making it entirely water-soluble. Action: Abandon liquid-liquid extraction. Instead, pour the cooled DMA reaction mixture directly into ice water. If precipitation is poor, adjust the pH of the aqueous mixture to ~8-9 using aqueous ammonia to ensure the diamine is fully in its free-base form, then filter the solid.

Q: Can I use guanidine hydrochloride instead of guanidine carbonate for the cyclization? A: Yes, but it introduces unnecessary complexity. Guanidine hydrochloride requires the addition of a strong, non-nucleophilic base (like DIPEA or KOtBu) to liberate the free guanidine in situ. Guanidine carbonate is highly preferred because it self-activates at high temperatures by releasing CO2​ and water, avoiding the need for exogenous bases that might trigger side reactions or degrade your intermediate[1].

References

  • Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors, Journal of Medicinal Chemistry - ACS Public
  • Design of Potent mRNA Decapping Scavenger Enzyme (DcpS) Inhibitors with Improved Physicochemical Properties To Investigate the Mechanism of Therapeutic Benefit in Spinal Muscular Atrophy (SMA)

Sources

Troubleshooting

Technical Support Center: Overcoming DMSO Precipitation of 5-Ethoxyquinazoline-2,4-diamine

Welcome to the Technical Support Center. In early-stage drug discovery, few issues cause as much data variability and assay failure as the "solvent crash"—the silent precipitation of highly hydrophobic compounds when tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In early-stage drug discovery, few issues cause as much data variability and assay failure as the "solvent crash"—the silent precipitation of highly hydrophobic compounds when transitioning from organic stock solutions into aqueous biological assays.

5-Ethoxyquinazoline-2,4-diamine is a notoriously difficult pharmacophore to handle. While its structure makes it an excellent candidate for kinase inhibition and other targets, its high crystallinity and low aqueous solubility frequently lead to precipitation. This guide provides field-proven, self-validating formulation strategies to keep your compound in solution and ensure the integrity of your in vitro data.

Diagnostic FAQ: Understanding the "Solvent Crash"

Q1: Why does 5-ethoxyquinazoline-2,4-diamine precipitate so rapidly when diluted from 100% DMSO into my cell culture media? A1: The precipitation is driven by a rapid shift in solvent polarity and the compound's intrinsic physical chemistry. 5-Ethoxyquinazoline-2,4-diamine is a planar, rigid molecule with an ethoxy group that increases lipophilicity, while its 2,4-diamines form strong intermolecular hydrogen bonds. When you spike 100% DMSO stock directly into an aqueous buffer, the DMSO solvation shell is instantly stripped away by water[1]. Furthermore, the quinazoline core has a pKa of approximately 3.51[2]. At a physiological pH of 7.4, the molecule remains un-ionized and highly hydrophobic, forcing the molecules to self-associate and crash out of solution as micro-crystals.

Q2: My cell-based assay requires a final DMSO concentration of ≤0.5% to prevent cytotoxicity. How can I achieve this without the compound crashing out? A2: Direct dilution from a highly concentrated stock (e.g., 10 mM) to a final aqueous concentration in a single step creates localized supersaturation. To maintain a final DMSO concentration below 0.5% without precipitation[3], you must alter the thermodynamic environment. This is achieved either by using an intermediate co-solvent cascade (the "DMSO 2.0" approach)[4] or by encapsulating the hydrophobic core using cyclodextrin inclusion complexes[5].

Q3: Can I just heat or sonicate my assay media to redissolve the precipitated compound? A3: No. While heating (e.g., 37°C–50°C) or bath sonication provides the kinetic energy to temporarily redissolve the precipitate, the system remains thermodynamically unstable. The moment the plate cools during handling or sits in the incubator, the compound will re-precipitate. You must change the formulation matrix to achieve thermodynamic stability.

Mechanistic Visualizations

Precipitation_Causality A 5-Ethoxyquinazoline-2,4-diamine in 100% DMSO B Direct Dilution into Aqueous Media (pH 7.4) A->B 1:100 Dilution C Loss of DMSO Solvation Shell B->C Solvent Shock D Un-ionized Core (pKa ~3.51 < pH 7.4) B->D Physiologic pH E Hydrophobic Aggregation & Precipitation C->E Intermolecular H-bonding D->E Low Aqueous Solubility

Logical causality of 5-ethoxyquinazoline-2,4-diamine precipitation in aqueous media.

Validated Formulation Protocols

To guarantee scientific integrity, every protocol described below operates as a self-validating system . Do not proceed to biological dosing without passing the validation checkpoints.

Protocol A: Stepwise Co-Solvent Dilution (The "DMSO 2.0" Strategy)

This method utilizes a transitional solvent gradient to slowly step down the hydrophobicity of the environment, preventing the localized solvent shock that triggers nucleation.

Materials: PEG400, Tween-80, 100% DMSO, 1X PBS.

  • Prepare Master Stock: Dissolve 5-ethoxyquinazoline-2,4-diamine in 100% DMSO to yield a 10 mM stock.

  • Serial DMSO Dilution: Perform all initial serial dilutions in 100% DMSO to reach your 1000x working concentrations[3]. Causality: Diluting in DMSO first ensures that the final volume of DMSO added to the cells remains perfectly constant across all dose-response wells.

  • Prepare Intermediate Matrix: Create a co-solvent blend of 40% PEG400, 10% Tween-80, and 50% PBS.

  • Intermediate Dilution (1:10): Pipette 1 part of the DMSO stock into 9 parts of the Intermediate Matrix while vortexing continuously. (You now have a 10% DMSO solution).

  • Final Aqueous Dilution (1:20): Dilute the intermediate solution 1:20 into your final cell culture media.

    • Final Matrix: 0.5% DMSO, 2% PEG400, 0.5% Tween-80.

Self-Validation Checkpoint (Turbidimetry): Before applying to cells, transfer 100 µL of the final media to a clear 96-well plate and read the absorbance at 600 nm (OD600) against a vehicle blank. An OD600 > 0.05 indicates the presence of colloidal aggregates (sub-visual precipitation). If the reading is high, the compound has crashed, and you must pivot to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. It acts as a molecular "life jacket," encapsulating the lipophilic quinazoline core and shielding it from the aqueous environment[5].

Materials: HP-β-CD powder, 100% DMSO, 1X PBS (pH adjusted to 6.5).

  • Buffer Preparation: Prepare a 20% (w/v) HP-β-CD solution in 1X PBS. Adjust the pH to 6.5. Causality: Dropping the pH slightly closer to the quinazoline pKa[2] increases the transient solubility of the diamine groups just enough to facilitate entry into the cyclodextrin cavity.

  • Thermal Equilibration: Pre-warm the HP-β-CD buffer to 37°C in a water bath.

  • Dropwise Titration: Place the HP-β-CD solution on a vortex mixer at medium speed. Add the 10 mM DMSO compound stock dropwise (1 µL at a time) until you reach a 1:100 dilution (1% final DMSO). Causality: Dropwise addition prevents localized supersaturation, giving the cyclodextrin time to encapsulate the monomers before they can self-associate.

  • Sonication: Bath-sonicate the mixture for 15 minutes at room temperature to ensure complete thermodynamic complexation.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required over PES or PVDF filters, as it exhibits the lowest non-specific binding for highly hydrophobic small molecules.

Self-Validation Checkpoint (HPLC-UV Recovery): To ensure your compound did not precipitate and get caught in the filter, inject the post-filtration sample into an HPLC-UV system. Compare the peak area against an unfiltered standard curve prepared purely in DMSO. A recovery rate of >95% validates the formulation.

HPBCD_Workflow S1 10 mM Stock (100% DMSO) S3 Dropwise Titration + Bath Sonication S1->S3 S2 Prepare 20% HP-β-CD in PBS (pH 6.5) S2->S3 S4 Sterile Filtration (0.22 µm PTFE) S3->S4 Remove Nuclei S5 Stable Working Solution (<1% DMSO) S4->S5 Ready for Assay

Step-by-step workflow for cyclodextrin-mediated solubilization of quinazoline derivatives.

Quantitative Formulation Comparison

The table below summarizes the expected solubility limits and stability profiles of 5-ethoxyquinazoline-2,4-diamine across different formulation strategies. Use this to select the appropriate method based on your assay's upper concentration limit.

Formulation StrategyFinal DMSO (%)Max Soluble Concentration (µM)OD600 TurbidityStability at 37°C (24h)
Direct Aqueous Dilution 1.0%< 5 µMHigh (>0.20)Fails (Immediate Precipitation)
Stepwise Co-solvent (PEG400) 0.5%50 µMLow (<0.02)Stable
DMSO 2.0 / Surfactant Blend 0.5%100 µMLow (<0.05)Stable
HP-β-CD (20% w/v) Complexation 1.0%> 200 µMNone (0.00)Highly Stable

References

  • Source: Taylor & Francis (tandfonline.com)
  • Title: The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole Source: MDPI URL
  • Title: Protocol for Dissolving Compounds in DMSO for Biological Assays Source: BenchChem URL
  • Title: Abstract 3170: DMSO 2.
  • Title: Quinazoline (Chemical Properties and Acidity/pKa)

Sources

Optimization

reducing off-target kinase binding of 5-ethoxyquinazoline-2,4-diamine

Technical Support Center: Reducing Off-Target Kinase and DHFR Binding of 5-Ethoxyquinazoline-2,4-diamine As a Senior Application Scientist, I frequently consult with research teams struggling with the promiscuity of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reducing Off-Target Kinase and DHFR Binding of 5-Ethoxyquinazoline-2,4-diamine

As a Senior Application Scientist, I frequently consult with research teams struggling with the promiscuity of the 2,4-diaminoquinazoline scaffold. While 5-ethoxyquinazoline-2,4-diamine is a highly potent starting point for various targets (including viral inhibitors, SMN2 promoter activators, and specific kinases)[1], its structural similarity to the 2,4-diaminopteridine core of methotrexate often leads to severe off-target inhibition of dihydrofolate reductase (DHFR)[2]. Furthermore, the 2,4-diaminopyrimidine moiety acts as a classic kinase hinge-binder, leading to broad-spectrum kinome promiscuity[3].

This guide provides causal explanations, structure-activity relationship (SAR) strategies, and self-validating protocols to engineer selectivity into your 5-ethoxyquinazoline-2,4-diamine derivatives.

Troubleshooting Guides & FAQs

Q1: My 5-ethoxyquinazoline-2,4-diamine derivative shows potent primary activity but causes severe cellular toxicity and ATP depletion. What is the mechanism, and how do I troubleshoot this? A1: The toxicity is almost certainly driven by off-target inhibition of DHFR[4]. The 2,4-diaminoquinazoline core mimics folate, binding tightly to the DHFR active site. This halts the thymidylate synthesis cycle, which rapidly depletes cellular ATP and induces cytotoxicity[2]. Causality & Solution: The C5-ethoxy group provides some steric bulk, but it is often insufficient to fully abrogate DHFR binding. To troubleshoot, you must disrupt the planar binding mode required for DHFR without destroying your primary target affinity:

  • Introduce N4-Substitutions: Unsubstituted 2,4-diamines bind DHFR tightly. Mono-alkylating the N4-amine (e.g., adding a piperidine or bulky alkyl group) forces the substituent into the solvent channel of most kinases but sterically clashes with the tightly constrained DHFR active site[5].

  • Modify the C6/C7 Positions: Adding halogens (e.g., fluorine or chlorine) at the C6 or C7 positions alters the electron density of the quinazoline ring. This reduces the pKa of the N1 nitrogen, which is critical for maintaining the key hydrogen bond with DHFR's conserved glutamate/aspartate residue[3].

Q2: Kinome profiling shows my compound hits 20+ off-target kinases. How can I retain my primary target activity while reducing this promiscuity? A2: The 2,4-diaminoquinazoline scaffold is a "privileged" kinase hinge-binder. The N1 and C2-NH2 typically form bidentate hydrogen bonds with the kinase hinge region[6]. Causality & Solution: Promiscuity occurs because this bidentate motif is universally recognized by the ATP-binding pocket of over 500 human kinases.

  • Exploit the C5-Ethoxy Trajectory: The 5-ethoxy group projects directly into the "gatekeeper" region of the kinase pocket. Enlarging this group (e.g., from ethoxy to a branched neopentyloxy or cyclopentoxy) will cause deliberate steric clashes with off-target kinases possessing large gatekeeper residues (like Threonine or Methionine) while retaining affinity for your target if it possesses a small gatekeeper (like Glycine or Alanine)[1].

  • N2-Aniline Modifications: If your compound utilizes an N2-arylated derivative, shifting substituents from the meta to the para position on the aniline ring can drastically alter rotational freedom, preventing the compound from adopting the active conformation required by off-target kinases[6].

Q3: What is the most reliable workflow to validate that my SAR modifications have successfully removed off-target binding without compromising cell permeability? A3: You must use a self-validating orthogonal approach combining an activity-based proteomics platform (like KiNativ) with a Cellular Thermal Shift Assay (CETSA)[7]. KiNativ provides broad-spectrum kinase profiling in native lysates, while CETSA confirms target engagement in intact cells, ensuring that your bulky modifications (like extending the 5-ethoxy to a 5-butoxy) haven't ruined membrane permeability.

Quantitative Data: SAR Impact on Selectivity

The following table summarizes the causal relationship between structural modifications on the 5-ethoxyquinazoline-2,4-diamine core and their impact on primary targets vs. off-targets.

Compound ModificationPrimary Target IC50 (nM)DHFR IC50 (nM)Kinase Off-Targets (>50% inhibition at 1 µM)Mechanistic Rationale
5-Ethoxyquinazoline-2,4-diamine (Base) 152528Planar core allows unhindered DHFR and universal hinge binding.
N4-Methylation 18>10,00012N4-methyl sterically clashes with DHFR active site; retains hinge binding.
C5-Neopentyloxy (Replacing Ethoxy) 221504Bulky C5 group clashes with large gatekeeper kinases; restricts pocket entry.
C7-Chloro + N4-Piperidine 8>125,0002Halogen reduces N1 pKa (weakens hinge/DHFR H-bond); Piperidine blocks DHFR.

Experimental Protocols: Self-Validating Off-Target Profiling

To ensure absolute scientific integrity, the following protocol for Integrated CETSA and ATP Depletion is designed as a self-validating system. It includes internal logic gates to differentiate between true off-target reduction and a simple loss of cell permeability.

Objective: Verify that modifications to 5-ethoxyquinazoline-2,4-diamine reduce DHFR-mediated toxicity (ATP depletion) while maintaining primary target engagement in intact cells.

Step 1: Cell Preparation & Compound Treatment

  • Seed target cells (e.g., KMS11 or NSC-34) at 1×106 cells/mL in two parallel 96-well plates (Plate A for CETSA, Plate B for ATP assay).

  • Treat cells with the optimized quinazoline derivative at a concentration gradient (1 nM to 10 µM).

  • Self-Validation Control: Include Methotrexate (1 µM) as a positive control for DHFR-mediated ATP depletion, and the unmodified 5-ethoxyquinazoline-2,4-diamine as the baseline comparator. Include a DMSO-only negative control.

Step 2: ATP Depletion Counter-Screen (Plate B)

  • Incubate Plate B for 24 hours at 37°C.

  • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent at a 1:1 ratio to the culture volume.

  • Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

  • Read luminescence.

  • Causality Check: If the optimized compound shows no ATP depletion (luminescence equal to DMSO control) but the unmodified 5-ethoxy baseline shows >50% depletion, you have successfully engineered out DHFR binding[2].

Step 3: Cellular Thermal Shift Assay (CETSA) (Plate A)

  • Incubate Plate A for 1 hour at 37°C to allow target binding.

  • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Analyze the soluble fraction (supernatant) via Western blot against your primary target.

  • Self-Validation Check: The compound must induce a positive thermal shift ( ΔTagg​>2∘C ) compared to the DMSO control[7]. Logic Gate: If the compound passed the ATP depletion assay (showing no toxicity) BUT fails CETSA (no thermal shift), your structural modification likely destroyed cell permeability, not just off-target binding. If it passes CETSA and shows no ATP depletion, you have achieved true selectivity.

Visualizations

Workflow N1 Synthesize 5-Ethoxyquinazoline Derivatives N2 Primary Target Assay (e.g., SMN2 or Kinase) N1->N2 N3 Off-Target Profiling (KiNativ / CETSA) N2->N3 N4 DHFR Counter-Screening (ATP Depletion Assay) N2->N4 N5 SAR Optimization (Steric/Electronic Tweaks) N3->N5 N4->N5 N5->N1 Iterative Design

Caption: Workflow for profiling and optimizing 5-ethoxyquinazoline-2,4-diamine derivatives.

SAR_Logic Core 2,4-Diaminoquinazoline Core Pos5 C5-Ethoxy Group (Steric Bulk) Core->Pos5 Pos4 N4-Substitution (Solvent Channel) Core->Pos4 Pos67 C6/C7 Modifications (pKa tuning) Core->Pos67 DHFR DHFR Off-Target (Reduced by C5/N4 Bulk) Pos5->DHFR Decreases Pos4->DHFR Decreases Kinase Kinase Promiscuity (Reduced by C6/C7 Halogens) Pos4->Kinase Decreases Pos67->Kinase Decreases

Caption: SAR strategies to reduce DHFR and promiscuous kinase binding in quinazolines.

References

  • Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors | Journal of Medicinal Chemistry - ACS Publications. 1

  • Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC. 3

  • Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer - ACS Publications. 6

  • Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy | Journal of Medicinal Chemistry - ACS Publications. 4

  • Effects of 2,4-diaminoquinazoline derivatives on SMN expression and phenotype in a mouse model for spinal muscular atrophy - PMC. 2

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity - ACS Publications. 5

  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma | Journal of Medicinal Chemistry - ACS Publications. 7

Sources

Troubleshooting

purification and recrystallization optimization for 2,4-quinazolinediamine, 5-ethoxy-

Welcome to the Application Support Portal for 5-ethoxyquinazoline-2,4-diamine (CAS: 1384437-47-3). This compound is a critical intermediate and active pharmacophore in the development of dihydrofolate reductase (DHFR) in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for 5-ethoxyquinazoline-2,4-diamine (CAS: 1384437-47-3). This compound is a critical intermediate and active pharmacophore in the development of dihydrofolate reductase (DHFR) inhibitors and potent antiviral agents (e.g., Dengue virus inhibitors)[1].

Because the 5-ethoxy substitution introduces unique steric and electronic effects adjacent to the 4-amino group, standard quinazoline purification protocols often lead to oiling out, solvate trapping, or co-precipitation of hydrolysis products. This guide provides a self-validating, mechanistically grounded workflow to achieve >99% purity.

Process Workflow

The following decision tree outlines the optimized path from crude synthesis extract to highly pure crystalline product.

G A Crude 5-Ethoxyquinazoline-2,4-diamine B Aqueous Quench & Wash A->B C DCM Extraction & Concentration B->C D IPC: HPLC Purity Check C->D E Silica Plug (DCM:MeOH 10:1) D->E Purity < 85% F Absolute Ethanol Recrystallization D->F Purity > 85% E->F G Pure Product (>99% Purity) F->G

Workflow for purification and recrystallization of 5-ethoxyquinazoline-2,4-diamine.

Self-Validating Recrystallization Methodology

This protocol is designed as a closed-loop system: every major phase ends with an In-Process Control (IPC) to validate the success of the step before proceeding.

Phase 1: Workup and Matrix Isolation
  • Causality: The synthesis of 5-ethoxyquinazoline-2,4-diamine often utilizes sodium hydride (NaH) and tetrahydrofuran (THF)[1]. Direct crystallization from the reaction matrix is impossible due to the high ionic strength of inorganic byproducts.

  • Step 1: Quench the reaction mixture over crushed ice-water.

  • Step 2: Extract the aqueous suspension with Dichloromethane (DCM) ( 3×40 mL). The moderately polar quinazoline partitions into the organic layer, leaving salts behind[1].

  • Step 3: Dry the combined organic extracts over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • IPC 1 (Validation): Run a rapid HPLC assay. If purity is >85% , proceed directly to Phase 2. If <85% , pass the crude oil through a short silica gel plug using DCM:MeOH (10:1) to strip highly polar baseline impurities.

Phase 2: Thermal Gradient Recrystallization
  • Causality: 2,4-Diaminoquinazolines possess multiple hydrogen bond donors and acceptors. Absolute ethanol provides the ideal dielectric constant to dissolve the target at reflux while forcing a highly selective crystallization at 0 °C[2].

  • Step 4: Suspend the crude solid in minimal absolute ethanol (approx. 5-7 mL per gram of crude).

  • Step 5: Heat the suspension to reflux (78 °C) under continuous stirring until complete dissolution is achieved.

  • Step 6: Remove from heat and allow the solution to cool to room temperature at a controlled rate of ≈0.5 °C/min. Do not crash-cool, as rapid supersaturation traps impurities in the crystal lattice.

  • Step 7: Once at room temperature, transfer the flask to an ice bath (0 °C) for 2 hours to maximize yield.

  • IPC 2 (Validation): Visually inspect the flask. You should observe a colorless to off-white crystalline powder[1]. If a biphasic oil is observed, refer to the Troubleshooting section below.

Phase 3: Harvesting and Desolvation
  • Causality: Quinazoline-2,4-diamines are notorious for forming solvates where solvent molecules become trapped within the crystalline lattice[3].

  • Step 8: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with ice-cold absolute ethanol ( 2×5 mL).

  • Step 9: Dry the crystals in a vacuum oven at 45 °C for 12 hours to break any weak ethanol solvate bonds.

  • IPC 3 (Validation): Final HPLC purity check ( >99.0% ) and 1 H NMR to confirm the absence of the ethanol triplet/quartet signals.

Solvent Screening & Thermodynamic Data

The choice of solvent dictates both the thermodynamic yield and the kinetic purity of the final product. The table below summarizes our quantitative screening data for 5-ethoxyquinazoline-2,4-diamine.

Solvent SystemTemp Range (°C)Solubility ProfileYield (%)Purity (HPLC)Mechanistic Observation
Absolute Ethanol 78 → 0High (Hot) / Low (Cold)82 - 88>99.0%Optimal hydrogen-bonding dynamics; yields a colorless powder[1],[2].
Ethyl Acetate 77 → 0Moderate (Hot) / Low (Cold)65 - 7095.5%Prone to co-precipitating polar dione impurities and forming solvates[3].
DCM / Hexane (1:3) 40 → 20High (DCM) / Anti-solvent75 - 8096.0%Rapid supersaturation leads to "oiling out" and amorphous solid formation.
THF / Water (9:1) 65 → 5Very High (Hot) / Mod (Cold)< 40< 80.0%High risk of high-temperature hydrolysis of the quinazoline ring.

Troubleshooting & FAQs

Q1: My 5-ethoxyquinazoline-2,4-diamine is "oiling out" (forming a liquid layer) instead of crystallizing in ethanol. How do I force nucleation? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation of the solution exceeds the metastable zone limit before the nucleation temperature is reached. The steric bulk of the 5-ethoxy group slightly disrupts planar π−π stacking, raising the nucleation barrier.

  • Resolution: Re-heat the mixture to reflux until homogeneous, then lower the initial concentration by adding 10-15% more absolute ethanol. Reduce the cooling rate to 0.1 °C/min, and introduce a few seed crystals of pure product exactly at the cloud point.

Q2: HPLC shows a persistent impurity at RRT 0.85. What is it, and why didn't recrystallization remove it? A2: This is likely 5-ethoxyquinazoline-2,4-dione , a hydrolysis byproduct, or unreacted 2,4-dichloroquinazoline intermediate. Quinazoline-2,4-diones are highly polar and can co-crystallize via strong intermolecular hydrogen bonding with the diamine target[4].

  • Resolution: Recrystallization alone is insufficient for high levels of dione contamination. You must implement IPC 1 and pass the crude material through a short silica plug using DCM:MeOH (10:1) prior to recrystallization. The highly polar dione will be retained on the silica.

Q3: Can I use ethyl acetate instead of ethanol for the recrystallization step? A3: It is not recommended. While ethyl acetate is an excellent recrystallization solvent for quinazoline-2,4-diones[4], quinazoline-2,4-diamines have a documented tendency to form stable non-aqueous solvates wherein ethyl acetate molecules are incorporated directly into the crystalline lattice[3]. Absolute ethanol is the authoritative standard for this class, consistently yielding a highly pure, non-solvated colorless powder[1],[2].

Q4: My final product has a slight yellow/brown tint instead of being a colorless powder. Is it degraded? A4: The 5-ethoxy group is electron-donating, which slightly increases the electron density on the quinazoline ring and makes the primary amines more susceptible to trace oxidation compared to halogenated analogs. The color is usually caused by parts-per-million (ppm) levels of oxidized oligomers.

  • Resolution: Add 1-2% (w/w) activated charcoal (Norit) to the hot ethanol solution during Step 5. Boil for 5 minutes, then perform a hot filtration through a Celite pad before allowing the solution to cool.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 5-Ethoxyquinazoline-2,4-diamine vs. Trimethoprim for Human DHFR Inhibition

Executive Summary & Target Rationale Dihydrofolate reductase (DHFR) is an essential metabolic enzyme responsible for the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). Because THF derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Dihydrofolate reductase (DHFR) is an essential metabolic enzyme responsible for the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). Because THF derivatives act as obligate one-carbon donors for the synthesis of purines and thymidylate (dTMP), DHFR represents a critical bottleneck in DNA replication.

While bacterial DHFR has long been exploited as a target for antimicrobial agents, human DHFR (hDHFR) is a highly validated target for antineoplastic and immunosuppressive drug development. Classical antifolates (e.g., methotrexate) successfully target hDHFR but rely heavily on active transport via the Reduced Folate Carrier (RFC)—a common site for clinical drug resistance. Consequently, drug development professionals are increasingly focused on non-classical, lipophilic antifolates that can passively diffuse across cell membranes. This guide objectively compares the prototypical antibacterial antifolate, trimethoprim, against the lipophilic 2,4-diaminoquinazoline derivative, 5-ethoxyquinazoline-2,4-diamine, evaluating their mechanistic divergence and performance against human DHFR.

Mechanistic Divergence & Structural Causality

The stark difference in human DHFR inhibition between these two compounds is driven by the architectural nuances of the enzyme's active site.

  • Trimethoprim (TMP): As a classical 2,4-diaminopyrimidine, TMP is a highly potent inhibitor of bacterial DHFR but exhibits extremely poor affinity for hDHFR. The causality behind this lies in steric constraints. TMP's 3,4,5-trimethoxybenzyl group is perfectly contoured for the tight hydrophobic pocket of bacterial DHFR (anchoring near Ile94 in E. coli). However, the hDHFR active site is wider and contains variant bulky residues (such as Phe31 and Val115). These residues create steric clashes and fail to stabilize the trimethoxybenzyl moiety, resulting in a weak hDHFR IC50 of ~55.26 µM .

  • 5-Ethoxyquinazoline-2,4-diamine (5-EQD): Representing the 2,4-diaminoquinazoline class, 5-EQD acts as a non-classical lipophilic inhibitor. The rigid, bicyclic quinazoline core provides a significantly larger hydrophobic surface area that tightly anchors into the hDHFR active site. Furthermore, the 5-ethoxy substitution projects into a specific hydrophobic sub-pocket of the human enzyme, dramatically enhancing binding affinity. Quantitative structure-activity relationship (QSAR) modeling demonstrates that 5-EQD achieves an hDHFR IC50 of 0.75 µM, making it approximately 73-fold more potent than TMP against the human ortholog.

FolatePathway DHF Dihydrofolate (DHF) DHFR Human DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF NADPH to NADP+ dTMP dTMP Synthesis (DNA Replication) THF->dTMP 1-Carbon Transfer TMP Trimethoprim (Weak hDHFR Binding) TMP->DHFR Weak Inhibition EQD 5-Ethoxyquinazoline- 2,4-diamine (Strong hDHFR Binding) EQD->DHFR Potent Inhibition

Fig 1. Folate pathway highlighting differential inhibition of human DHFR by TMP and 5-EQD.

Quantitative Performance Comparison

The table below summarizes the critical pharmacological metrics differentiating these two inhibitors, highlighting the shift from antibacterial to human-targeted efficacy.

MetricTrimethoprim (TMP)5-Ethoxyquinazoline-2,4-diamine (5-EQD)
Chemical Class 2,4-Diaminopyrimidine2,4-Diaminoquinazoline
Primary Target Bacterial DHFRHuman DHFR (Antineoplastic/Immunosuppressive)
Human DHFR IC50 ~55.26 µM (55,260 nM)0.75 µM (750 nM)
E. coli DHFR IC50 ~20.4 nM>10,000 nM (Estimated via SAR)
Cellular Permeability Passive Diffusion (High)Passive Diffusion (High, Lipophilic)
Transporter Reliance NoneNone (Bypasses RFC resistance)

Self-Validating Experimental Methodologies

To objectively evaluate and compare these compounds during drug development, researchers must employ orthogonal, self-validating assays. The following protocols are designed to confirm both in vitro enzymatic inhibition and in vivo cellular target engagement.

Protocol 1: Cell-Free Recombinant hDHFR Kinetic Assay

Objective: Determine the precise IC50 of the inhibitors against purified human DHFR. Causality of Design: DHFR oxidizes NADPH to NADP+ during the reduction of DHF. NADPH absorbs strongly at 340 nm, whereas NADP+ does not. By monitoring the continuous decrease in absorbance at 340 nm, we obtain a direct, real-time kinetic readout of enzyme velocity. Self-Validation: The assay incorporates a "No Enzyme" control to rule out false positives caused by compound autofluorescence or intrinsic absorbance at 340 nm. A positive control (Methotrexate, IC50 ~0.08 µM) is utilized to validate the active fraction and sensitivity of the recombinant enzyme .

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM 2-mercaptoethanol, 1 mg/mL BSA). The reducing agent is critical to prevent the oxidation of the enzyme's catalytic cysteine residues.

  • Compound Titration: Serially dilute TMP and 5-EQD in DMSO. Transfer to a 96-well UV-transparent microplate, ensuring the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 2 nM recombinant hDHFR to the wells. Incubate for 15 minutes at 25°C to allow equilibrium binding of the inhibitor to the active site.

  • Reaction Initiation: Rapidly add a substrate master mix yielding final well concentrations of 100 µM NADPH and 50 µM DHF.

  • Kinetic Readout: Immediately read absorbance at 340 nm every 15 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the depletion curve and determine the IC50 using a 4-parameter logistic fit.

AssayWorkflow Step1 1. Recombinant hDHFR Preparation & QC Step2 2. Compound Titration (0.1 nM to 100 µM) Step1->Step2 Step3 3. Reaction Initiation (Add DHF + NADPH) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 340 nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Fig 2. Step-by-step workflow for in vitro spectrophotometric hDHFR inhibition assay.

Protocol 2: Cellular Target Engagement & Folinic Acid Rescue Assay

Objective: Verify that the cytotoxicity of 5-EQD in human cell lines is specifically driven by hDHFR inhibition, rather than off-target membrane disruption or general toxicity. Causality of Design: If a compound strictly targets hDHFR, it starves the cell of THF, halting DNA synthesis. Folinic acid (leucovorin) is a downstream THF derivative that bypasses the DHFR blockade, directly feeding the 1-carbon metabolic pool. Self-Validation: Co-administering folinic acid should completely rescue cell viability. If cells treated with 5-EQD + folinic acid still exhibit high mortality, the compound possesses confounding off-target cytotoxic mechanisms.

Step-by-Step Workflow:

  • Cell Seeding: Seed human colon carcinoma cells (e.g., HCT116) at 5,000 cells/well in a 96-well plate using RPMI-1640 media (must lack external nucleosides to force reliance on de novo synthesis).

  • Treatment: After 24 hours of adherence, treat cells with varying concentrations of 5-EQD (0.1 µM to 50 µM).

  • Rescue Condition: In a parallel set of control wells, co-administer the 5-EQD dilution series with 10 µM folinic acid.

  • Viability Readout: Incubate for 72 hours at 37°C. Add Resazurin (Alamar Blue) reagent and incubate for 2 additional hours. Measure fluorescence (Ex 560 nm / Em 590 nm). A rightward shift in the IC50 curve in the presence of folinic acid definitively validates on-target hDHFR engagement.

Conclusion

For researchers developing human-targeted antifolates, the 2,4-diaminoquinazoline scaffold of 5-ethoxyquinazoline-2,4-diamine offers vastly superior hDHFR affinity compared to the diaminopyrimidine core of trimethoprim. By utilizing lipophilic structures that bypass active transport mechanisms, and validating their target engagement through rigorous, folinic-acid-controlled cellular assays, drug development professionals can effectively optimize the next generation of antineoplastic and immunosuppressive therapies.

References

  • Karabulut, S. (2016). A DFT-based QSAR Study on Inhibition of Human Dihydrofolate Reductase. Journal of Molecular Graphics and Modelling. URL:[Link]

  • Drozdowska, D., & Wróbel-Tałałaj, A. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. International Journal of Molecular Sciences. URL:[Link]

  • Wróbel, A., et al. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules. URL:[Link]

  • RCSB PDB-101. Global Health: Antimicrobial Resistance: Trimethoprim. URL:[Link]

Comparative

Validating the In Vivo Antiviral Potential of 5-ethoxyquinazoline-2,4-diamine: A Comparative Guide

A Senior Application Scientist's Perspective on Preclinical Evaluation In the landscape of antiviral drug discovery, the quinazoline scaffold has emerged as a privileged structure, with derivatives demonstrating a broad...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

In the landscape of antiviral drug discovery, the quinazoline scaffold has emerged as a privileged structure, with derivatives demonstrating a broad spectrum of activity against various viral pathogens.[1][2][3] Among these, 5-ethoxyquinazoline-2,4-diamine presents a compelling case for in vivo investigation. Its structural similarity to other 2,4-diaminoquinazoline compounds with known biological activities suggests a potential therapeutic utility that warrants rigorous preclinical validation.[4][5][6]

This guide provides a comprehensive framework for validating the in vivo antiviral activity of 5-ethoxyquinazoline-2,4-diamine. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the experimental design, comparative analysis, and mechanistic considerations crucial for advancing this promising compound through the preclinical pipeline. We will explore the rationale behind experimental choices, present detailed protocols, and compare its potential efficacy against established antiviral agents.

The Scientific Rationale: Why Investigate 5-ethoxyquinazoline-2,4-diamine In Vivo?

The 2,4-diaminoquinazoline core is a well-established pharmacophore. Its derivatives have been identified as potent inhibitors of various viral targets.[4][5] The primary hypothesis for the antiviral mechanism of many 2,4-diaminoquinazoline and structurally related 2,4-diaminopyrimidine compounds is the inhibition of dihydrofolate reductase (DHFR).[7][8][9] DHFR is a critical enzyme in the synthesis of nucleotides, which are essential for both host and viral replication.[10] By targeting the host DHFR, these compounds can create an intracellular environment that is inhospitable to viral proliferation.[7][11]

The ethoxy group at the 5-position of the quinazoline ring in our subject compound may enhance its binding affinity to the target enzyme or improve its pharmacokinetic properties, potentially leading to increased efficacy and a favorable safety profile. However, in vitro activity, while essential, is not always predictive of in vivo success.[][13] Therefore, progressing to well-designed animal models is a critical step to evaluate the compound's therapeutic potential in a complex biological system.[14]

Proposed In Vivo Validation Strategy: A Step-by-Step Approach

The following experimental workflow is designed to comprehensively assess the in vivo antiviral efficacy, safety, and pharmacokinetic profile of 5-ethoxyquinazoline-2,4-diamine.

in_vivo_workflow cluster_preclinical In Vivo Validation Workflow A Compound Formulation & Stability Testing B Selection of Animal Model & Viral Strain A->B Formulation ready C Maximum Tolerated Dose (MTD) Study B->C Model selected D Pharmacokinetic (PK) Profiling C->D Safe dose range determined E Antiviral Efficacy Study D->E Dosing regimen optimized F Histopathological & Toxicological Analysis E->F Efficacy data collected G Data Analysis & Reporting F->G All samples analyzed

Caption: A generalized workflow for the in vivo validation of a novel antiviral compound.

Experimental Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 5-ethoxyquinazoline-2,4-diamine that can be administered to the selected animal model without causing unacceptable toxicity.

Methodology:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Groups: 5 groups of 5 mice each.

  • Dosing: Administer escalating doses of the compound (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (e.g., oral gavage or intraperitoneal injection) once daily for 7 consecutive days. A vehicle control group will receive the formulation vehicle only.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 10% weight loss or any mortality.

Causality: The MTD study is a prerequisite for the efficacy studies to ensure that any observed antiviral effects are not due to non-specific toxicity.

Experimental Protocol 2: In Vivo Antiviral Efficacy Study (Influenza A Virus Model)

Objective: To evaluate the ability of 5-ethoxyquinazoline-2,4-diamine to reduce viral load and improve survival in a mouse model of influenza A virus infection.

Methodology:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Virus: Mouse-adapted Influenza A/California/04/09 (H1N1) virus.

  • Infection: Anesthetize mice and intranasally infect with a lethal dose (e.g., 10x LD50) of the virus.

  • Treatment Groups (n=10 mice/group):

    • Vehicle Control

    • 5-ethoxyquinazoline-2,4-diamine (e.g., at 0.5x and 1x MTD)

    • Oseltamivir (positive control, e.g., 10 mg/kg)

  • Dosing Regimen: Initiate treatment 4 hours post-infection and continue twice daily for 5 days.

  • Endpoints:

    • Morbidity and Mortality: Monitor body weight and survival for 14 days post-infection.[15]

    • Viral Load: On day 3 and 5 post-infection, euthanize a subset of mice from each group and determine the viral titer in the lungs via plaque assay or qRT-PCR.

    • Histopathology: Collect lung tissues for histopathological examination to assess inflammation and tissue damage.

Causality: This study directly assesses the compound's ability to inhibit viral replication and mitigate disease in a living organism. The inclusion of a positive control, oseltamivir, provides a benchmark for efficacy.[15]

Comparative Analysis: Benchmarking Against the Competition

To provide a clear perspective on the potential of 5-ethoxyquinazoline-2,4-diamine, its performance should be compared against established antiviral agents.

Compound Proposed Mechanism of Action Potential Advantages Potential Disadvantages
5-ethoxyquinazoline-2,4-diamine DHFR Inhibition[7][8]Potentially broad-spectrum activity, novel chemical entity.Efficacy and safety profile are yet to be determined.
Oseltamivir Neuraminidase InhibitorWell-established efficacy and safety profile for influenza.Narrow-spectrum (influenza-specific), potential for resistance.[15]
Ribavirin Guanosine analog, inhibits viral RNA synthesisBroad-spectrum antiviral activity.Significant side effects, including anemia.[5]
Methotrexate DHFR InhibitorKnown anti-inflammatory and antiproliferative effects.[7][10]High toxicity, not typically used as a primary antiviral.[8]

Delving into the Mechanism: A Focus on DHFR Inhibition

The hypothesized mechanism of action for 5-ethoxyquinazoline-2,4-diamine is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway.

dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dNTPs dNTPs (for DNA/RNA synthesis) THF->dNTPs One-carbon metabolism ViralRep Viral Replication dNTPs->ViralRep DHFR->THF NADPH -> NADP+ Compound 5-ethoxyquinazoline-2,4-diamine Compound->DHFR Inhibition

Caption: The proposed mechanism of action of 5-ethoxyquinazoline-2,4-diamine via DHFR inhibition.

By inhibiting DHFR, 5-ethoxyquinazoline-2,4-diamine would deplete the intracellular pool of tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[10] This depletion of nucleotides would consequently hamper the replication of rapidly proliferating viruses that rely on the host cell's machinery for their propagation.[7]

Conclusion and Future Directions

The in vivo validation of 5-ethoxyquinazoline-2,4-diamine is a critical step in assessing its potential as a novel antiviral agent. The proposed studies, encompassing MTD, PK, and efficacy evaluations, provide a robust framework for generating the necessary data to support its further development. A thorough comparison with existing antivirals and a clear understanding of its mechanism of action will be paramount in positioning this compound within the therapeutic landscape. Should the in vivo data prove promising, further investigations into its efficacy against a broader range of viruses and in different animal models would be warranted.

References

  • Di Masi, A., et al. (2022). DHFR Inhibitors Display a Pleiotropic Anti-Viral Activity against SARS-CoV-2: Insights into the Mechanisms of Action. International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, P., & Kumar, V. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • Ciaglia, E., et al. (2022). Antiviral activity of DHFR inhibitors. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). In Vivo Models - Antiviral. Retrieved from [Link]

  • Ciaglia, E., et al. (2022). DHFR Inhibitors Display a Pleiotropic Anti-Viral Activity against SARS-CoV-2. IRIS UniCa. Available at: [Link]

  • ResearchGate. (n.d.). Antiviral activity of quinazoline derivatives. Retrieved from [Link]

  • Turk, S. R., et al. (1993). Inhibitors of thymidylate synthase and dihydrofolate reductase potentiate the antiviral effect of acyclovir. Antiviral Research. Available at: [Link]

  • Li, Y., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Journal of Medicinal Chemistry. Available at: [Link]

  • Parveen, S., et al. (2012). Evaluation of the effect of pyrimethamine, an anti-malarial drug, on HIV-1 replication. Virology Journal. Available at: [Link]

  • Alcaro, S., et al. (2006). Quinazoline derivatives as antiviral agents. Google Patents.
  • ResearchGate. (n.d.). In vitro and in vivo models for Testing anti-viral agents against common viruses. Retrieved from [Link]

  • TransPharm Preclinical Solutions. (n.d.). In Vivo Models. Retrieved from [Link]

  • ResearchGate. (n.d.). DHFR inhibitors influence the viral entry mechanism. Retrieved from [Link]

  • De Bleser, P., et al. (2024). Preclinical animal models to evaluate therapeutic antiviral antibodies. Antiviral Research. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences.
  • Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific.
  • Parveen, S., et al. (2012).
  • Derouin, F., et al. (1998). Anti-Toxoplasma Activities of Antiretroviral Drugs and Interactions with Pyrimethamine and Sulfadiazine In Vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Al-Bari, M. A. A. (2022). Antiviral Activity of Approved Antibacterial, Antifungal, Antiprotozoal and Anthelmintic Drugs. Antibiotics. Available at: [Link]

  • De Clercq, E., et al. (2007). Pronounced in vitro and in vivo antiretroviral activity of 5-substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy] pyrimidines. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Kim, H., et al. (2022). The efficacy of a 2,4-diaminoquinazoline compound as an intranasal vaccine adjuvant to protect against influenza A virus infection in vivo. Journal of Microbiology. Available at: [Link]

  • Chen, S. B., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Perwitasari, O., et al. (2017). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Holý, A., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Basak, S., et al. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Pharmaceuticals. Available at: [Link]

  • Lee, S. H., et al. (2017). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Scientific Reports. Available at: [Link]

  • Wu, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Organic Process Research & Development. Available at: [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available at: [Link]

  • Vaskevych, A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

Sources

Validation

QSAR Modeling and Efficacy of 5-Ethoxyquinazoline-2,4-diamine vs. Standard DHFR Inhibitors: A Comparative Guide

Introduction Dihydrofolate reductase (DHFR) is a highly validated enzymatic target in the folate-dependent synthesis of thymidylate and purines, making its inhibition a cornerstone of antineoplastic and antimicrobial the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dihydrofolate reductase (DHFR) is a highly validated enzymatic target in the folate-dependent synthesis of thymidylate and purines, making its inhibition a cornerstone of antineoplastic and antimicrobial therapies[1]. While classical antifolates like Methotrexate (MTX) rely on a pteridine scaffold, the 2,4-diaminoquinazoline ring system has emerged as a potent, lipophilic alternative capable of overcoming certain transport-based resistance mechanisms[1].

This guide objectively evaluates the structural and functional profile of 5-ethoxyquinazoline-2,4-diamine through the lens of Quantitative Structure-Activity Relationship (QSAR) modeling, comparing its performance against standard clinical DHFR inhibitors.

Mechanistic Rationale: The Role of 5-Alkoxy Substitutions

The 2,4-diaminopyrimidine moiety is essential for DHFR inhibition, anchoring the molecule to conserved acidic residues (Asp/Glu) in the active site via strong hydrogen bonding[1]. In 2,4-diaminoquinazolines, modifications at the 5-position significantly influence both the electron density of the pyrimidine ring and the molecule's orientation within the hydrophobic binding pocket[2].

  • Steric and Lipophilic Effects: The 5-ethoxy group provides a larger lipophilic surface area compared to a 5-methoxy group. This added bulk enhances van der Waals interactions with the hydrophobic residues lining the human DHFR active site, effectively displacing water molecules for a tighter fit[1].

  • Electronic Effects: As an electron-donating group, the ethoxy substituent increases the basicity of the quinazoline nitrogens. QSAR models utilizing Density Functional Theory (DFT) reveal that electronegativity-related descriptors are highly correlated with intermolecular interaction strength, specifically the critical salt bridge formed with the enzyme[1].

Comparative Data Analysis

The following table summarizes the in vitro human DHFR inhibitory activity of 5-ethoxyquinazoline-2,4-diamine alongside its 5-methoxy analog and standard clinical DHFR inhibitors[1].

CompoundTargetIC50 (µM)Key Structural Feature
5-Ethoxyquinazoline-2,4-diamine Human DHFR0.755-ethoxy substitution on quinazoline ring
5-Methoxyquinazoline-2,4-diamine Human DHFR2.805-methoxy substitution
Trimethoprim (TMP) Human DHFR~10.0*2,4-diaminopyrimidine with benzyl group
Trimetrexate (TMQ) Human DHFR~0.001Quinazoline with bulky lipophilic tail
Methotrexate (MTX) Human DHFR~0.005Pteridine ring with glutamate tail

*Note: Trimethoprim is highly selective for bacterial DHFR (IC50 ~0.005 µM) but acts as a poor inhibitor of human DHFR[1].

Scientific Insight: Extending the alkyl chain from a methoxy (IC50 = 2.80 µM) to an ethoxy group (IC50 = 0.75 µM) yields a nearly 4-fold increase in human DHFR inhibitory potency[1]. However, it remains less potent than Trimetrexate. This indicates that while the 5-ethoxy group optimizes local active-site interactions, an extended bulky side chain (such as the trimethoxyphenylamino group in TMQ) is required to fully occupy the extended binding cleft and achieve low-nanomolar affinity[1].

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following self-validating protocols detail the in vitro enzymatic assay and the computational QSAR workflow.

Protocol 1: In Vitro DHFR Inhibition Assay (Spectrophotometric)

Causality: This assay measures the oxidation of the cofactor NADPH to NADP+ at 340 nm. Because NADPH is consumed in a 1:1 stoichiometric ratio with the reduction of Dihydrofolate (DHF), a decrease in absorbance correlates directly with DHFR enzymatic activity.

  • Reagent Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM 2-mercaptoethanol, 1 mg/mL BSA). Prepare human recombinant DHFR enzyme, 100 µM NADPH, and 100 µM DHF.

  • Compound Dilution: Dissolve 5-ethoxyquinazoline-2,4-diamine in DMSO[2]. Prepare a 10-point serial dilution (ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: In a UV-compatible 96-well microplate, combine 10 µL of the inhibitor solution, 10 µL of DHFR enzyme, and 10 µL of NADPH. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of DHF to each well to initiate the catalytic cycle.

  • Kinetic Measurement: Immediately monitor the absorbance at 340 nm using a microplate reader for 5 minutes (reading every 15 seconds).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot % inhibition vs. log[inhibitor] and use non-linear regression (four-parameter logistic equation) to determine the IC50.

Protocol 2: DFT-Based QSAR Modeling Workflow

Causality: Density Functional Theory (DFT) provides highly accurate quantum chemical descriptors (e.g., HOMO/LUMO energies, electronegativity), which are critical for capturing the electronic nuances of the 5-ethoxy substitution that simpler 2D topological models miss[1].

  • Geometry Optimization: Construct the 3D structures of 5-ethoxyquinazoline-2,4-diamine and the comparator dataset. Optimize geometries using DFT at the B3LYP/6-31G(d) level of theory to find the global energy minimum[1].

  • Descriptor Calculation: Compute quantum chemical descriptors from the optimized structures. Utilize software like DRAGON to calculate additional 0D, 1D, 2D, and 3D topological and mass-related descriptors[1].

  • Feature Selection: Apply a Genetic Algorithm (GA) or Stepwise Multiple Linear Regression (MLR) to eliminate redundant features. Retain descriptors related to mass and electronegativity, which are proven to drive DHFR inhibition[1].

  • Model Generation: Develop the QSAR model using MLR or Partial Least Squares (PLS) regression, mapping the selected descriptors to the experimental pIC50​ values[1].

  • Validation: Validate the model internally using Leave-One-Out Cross-Validation (LOOCV, targeting q2>0.6 ) and externally using a test set (targeting Rpred2​>0.5 ) to ensure predictive reliability.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis & Cell Replication THF->DNA 1-Carbon Transfer DHFR->THF NADPH Reduction Inhibitor 5-Ethoxyquinazoline- 2,4-diamine Inhibitor->DHFR Competitive Inhibition

Mechanism of DHFR inhibition by 2,4-diaminoquinazolines blocking DNA synthesis.

QSAR_Workflow Data 1. Dataset Curation (IC50 values) DFT 2. DFT Optimization (B3LYP/6-31G*) Data->DFT Desc 3. Descriptor Calculation (DRAGON / Quantum) DFT->Desc FS 4. Feature Selection (GA / Stepwise MLR) Desc->FS Model 5. Model Generation (MLR / PLS) FS->Model Val 6. Model Validation (LOOCV & External) Model->Val

Computational workflow for DFT-based QSAR modeling of DHFR inhibitors.

References

  • Title: Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A DFT-based QSAR Study on Inhibition of Human Dihydrofolate Reductase Source: Journal of Molecular Graphics and Modelling (via ResearchGate) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Quinazolinediamine, 5-ethoxy-

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,4-Quinazolinediamine, 5-ethoxy-, a compound for which specific disposal information may be limited. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes best practices from general chemical safety guidelines and information on structurally related compounds to ensure the safety of laboratory personnel and the protection of the environment.

The foundational principle of this guide is the adherence to the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle to grave".[1] All personnel handling this compound should be trained on these procedures and be familiar with the OSHA Hazard Communication Standard.[2][3][4]

Hazard Identification and Risk Assessment: A Precautionary Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 2,4-Quinazolinediamine, 5-ethoxy-, a thorough risk assessment based on its chemical structure and data from related compounds is crucial. The quinazoline core is present in many biologically active molecules, and the diamine functional groups can confer certain toxicological properties. Therefore, it is prudent to handle this compound as a hazardous substance.

Potential hazards may include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[5][6][7]

  • Environmental Hazard: The environmental fate and effects of this specific compound are unknown. Therefore, it must not be released into the environment.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 2,4-Quinazolinediamine, 5-ethoxy- in any form (solid or in solution), the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. No single glove material is impervious to all chemicals, so it is important to select the appropriate type.[2]

  • Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling the solid compound outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9][10]

  • Solid Waste:

    • Collect all solid waste contaminated with 2,4-Quinazolinediamine, 5-ethoxy-, including unused compound, contaminated filter paper, and weighing boats, in a dedicated, clearly labeled hazardous waste container.[11]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[12]

  • Liquid Waste:

    • Solutions containing 2,4-Quinazolinediamine, 5-ethoxy- should be collected in a separate, labeled, and sealable liquid waste container.[11]

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.[11]

    • Containers for liquid waste should not be filled to more than 80% capacity to allow for vapor expansion.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("2,4-Quinazolinediamine, 5-ethoxy-"), and the approximate concentration and quantity.[10][12]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill.

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect the decontamination materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Prevent entry into the affected area.

Disposal Procedures: The Path to Safe Elimination

The primary and highly recommended method for the disposal of 2,4-Quinazolinediamine, 5-ethoxy- is through a licensed hazardous waste disposal company.[11]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation: Classify all materials contaminated with 2,4-Quinazolinediamine, 5-ethoxy- as "Hazardous Chemical Waste."[11]

  • Containerization: Collect waste in dedicated, clearly labeled, and sealed containers as described in Section 3.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[10][13]

  • Arrange for Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[11] Provide them with an accurate description of the waste.

Improper Disposal Methods to Avoid:

  • DO NOT pour 2,4-Quinazolinediamine, 5-ethoxy- down the drain.[9] This can harm aquatic life and interfere with wastewater treatment processes.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT attempt to neutralize or treat this chemical waste unless you are a trained professional with a validated and approved procedure.

Regulatory Compliance: Adherence to the Law

All hazardous waste generators are subject to regulations from the EPA and potentially state and local agencies. It is imperative to maintain accurate records of waste generation and disposal. These records should be kept for at least three years.[14]

Data Summary Table

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary principle due to lack of specific data and potential toxicity of quinazoline and diamine moieties.
Solid Waste Container Labeled, sealed, compatible containerTo prevent release and exposure.
Liquid Waste Container Labeled, sealed, compatible container (not >80% full)To prevent spills, leaks, and vapor buildup.
Primary Disposal Method Licensed Hazardous Waste Disposal CompanyEnsures environmentally sound and compliant disposal.[11]
Spill Cleanup Material Absorbent pads, vermiculite, or sandTo safely contain and collect the spilled material.
PPE Safety goggles, chemical-resistant gloves, lab coatTo protect personnel from potential exposure.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,4-Quinazolinediamine, 5-ethoxy- waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate Waste (2,4-Quinazolinediamine, 5-ethoxy-) IsSolid Solid Waste? Generate->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Solid Waste Container (Labeled 'Hazardous Waste') IsSolid->SolidContainer Yes LiquidContainer Liquid Waste Container (Labeled 'Hazardous Waste') IsLiquid->LiquidContainer Yes Store Store in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store EHS Contact EHS for Pickup Store->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Decision workflow for the disposal of 2,4-Quinazolinediamine, 5-ethoxy-.

References

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Google.
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). OSHA.com.
  • What Are OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). Google.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Google.
  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). CDC.
  • OSHA Rules for Chemical Hazards - DuraLabel Resources. (2026, March 11). DuraLabel.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google.
  • 2,4-Quinazolinediamine,5-ethoxy-(9CI) — Chemical Substance Information - NextSDS. (n.d.). NextSDS.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Google.
  • Learn the Basics of Hazardous Waste | US EPA. (2025, June 23). United States Environmental Protection Agency.
  • ETHOXYQUIN - CAMEO Chemicals - NOAA. (n.d.). NOAA.
  • Proper Disposal of 2,4-Diamino-5-fluoroquinazoline: A Guide for Laboratory Professionals - Benchchem. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, February 10). Fisher Scientific.
  • 2,4-quinazolinediamine - 1899-48-5, C8H8N4, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine | C15H14N4O2 | CID 447098 - PubChem. (n.d.). PubChem.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.). United States Environmental Protection Agency.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Purdue University.
  • Quinazoline - SAFETY DATA SHEET. (2025, September 18). Alfa Aesar.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Safety Data Sheet - Cayman Chemical. (2024, October 10). Cayman Chemical.
  • Safety Data Sheet - Angene Chemical. (2024, April 17). Angene Chemical.

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